molecular formula C52H71N13O14S2 B15578534 Ctthwgftlc, cyclic

Ctthwgftlc, cyclic

Cat. No.: B15578534
M. Wt: 1166.3 g/mol
InChI Key: YAJDFZGRPZQVJN-UHFFFAOYSA-N
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Description

Ctthwgftlc, cyclic is a useful research compound. Its molecular formula is C52H71N13O14S2 and its molecular weight is 1166.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

31-amino-13-benzyl-10,25,28-tris(1-hydroxyethyl)-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJDFZGRPZQVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H71N13O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1166.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cyclic Peptide CTTHWGFTLC: A Technical Guide to its Mechanism of Action in Tissue Regeneration and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the cyclic peptide CTTHWGFTLC (CTT), a selective inhibitor of matrix metalloproteinase-2 (MMP-2). Upregulation of MMP-2 is implicated in the pathological degradation of the extracellular matrix in conditions such as critical limb ischemia (CLI) and myocardial infarction (MI).[1][2][3] CTT has emerged as a promising therapeutic agent by attenuating tissue degeneration and promoting revascularization.[1][2] This document details the molecular mechanism of action of CTT, focusing on its role in modulating the TGFβ-Smad1/5/8 signaling pathway, and provides comprehensive experimental protocols for its investigation.

Introduction to CTTHWGFTLC (CTT)

CTTHWGFTLC, also referred to as CTT, is a cyclic peptide that has been identified as a non-toxic, selective inhibitor of matrix metalloproteinase-2 (MMP-2).[3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. While essential for normal tissue remodeling, excessive MMP-2 activity contributes to tissue damage in various pathologies, including cardiovascular diseases.[1][2] CTT has demonstrated therapeutic potential by preserving the cardiac ECM and reducing MMP-2 bioactivity in infarcted hearts.[1] In the context of critical limb ischemia, CTT has been shown to not only attenuate muscle degeneration by preserving collagen but also to stimulate angiogenesis.[2]

Cyclic Mechanism of Action: Inhibition of the TGFβ-Smad1/5/8 Signaling Pathway

Recent studies have elucidated that the therapeutic effects of CTT extend beyond simple MMP-2 inhibition, involving the modulation of key signaling pathways that regulate endothelial cell migration and vascularization. Specifically, CTT has been shown to influence the Transforming Growth Factor-beta (TGFβ) signaling cascade, which plays a pivotal role in cardiac fibrosis.[3]

The proposed mechanism involves the inhibition of the Smad1/5/8 signaling pathway, which is known to be inversely associated with endothelial cell migration.[3] In pathological conditions like myocardial infarction, TGFβ can induce the phosphorylation of Smad1/5/8, leading to decreased migration of endothelial cells and impaired vascularization.[3] CTT, by inhibiting MMP-2, is thought to indirectly suppress this TGFβ-induced phosphorylation of Smad1/5/8. This reduction in phosphorylated Smad1/5/8 levels enhances endothelial cell migration, thereby promoting angiogenesis.[3] The synergistic application of CTT with agents like basic fibroblast growth factor (bFGF) has been shown to further decrease the phosphorylation of Smad1/5/8, leading to improved vascularization.[3]

Signaling Pathway Diagram

Ctthwgftlc_Signaling_Pathway cluster_intracellular Intracellular Space TGFb TGFβ TGFbR TGFβ Receptor TGFb->TGFbR CTT CTTHWGFTLC (CTT) MMP2 MMP-2 CTT->MMP2 Smad158 Smad1/5/8 TGFbR->Smad158 Phosphorylates pSmad158 p-Smad1/5/8 EndoMigration Endothelial Cell Migration pSmad158->EndoMigration Inhibits Angiogenesis Angiogenesis EndoMigration->Angiogenesis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis start HUVEC Seeding & Growth treatment Serum Starvation & Treatment with CTT/TGFβ start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Smad1/5/8, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis & Normalization to Loading Control detection->analysis

References

Ctthwgftlc, Cyclic: A Technical Guide to a Selective MMP-2/MMP-9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the cyclic peptide Ctthwgftlc, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and experimental workflows. The information presented is intended to support researchers and drug development professionals in the evaluation and application of this peptide inhibitor in preclinical and translational research, particularly in the context of oncology and angiogenesis.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Among the MMPs, gelatinases A (MMP-2) and B (MMP-9) are of particular interest in various pathological processes, including cancer invasion, metastasis, and angiogenesis, due to their ability to degrade type IV collagen, a primary component of basement membranes. Consequently, the development of selective inhibitors for MMP-2 and MMP-9 is a significant area of therapeutic research.

The cyclic peptide Ctthwgftlc has emerged as a promising selective inhibitor of both MMP-2 and MMP-9. Its cyclic structure, constrained by a disulfide bridge, is believed to contribute to its stability and inhibitory activity. This guide details the inhibitory profile of Ctthwgftlc, the experimental protocols to assess its activity, and the underlying biological context of its targets.

Quantitative Inhibitory Data

The inhibitory potency of Ctthwgftlc against MMP-2 and MMP-9 has been characterized through various enzymatic and cell-based assays. The following table summarizes the key quantitative data available for this cyclic peptide.

Target Enzyme Parameter Value Assay Type Reference
MMP-9IC50~8 µMEnzymatic Assay
MMP-2Effective Inhibitory Concentration10 µMVasorelaxation Assay

Note: While a formal IC50 value for MMP-2 has not been explicitly reported in the reviewed literature, studies have demonstrated significant and selective inhibition of endogenous MMP-2 activity at a concentration of 10 µM.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Ctthwgftlc and for the key experiments used to characterize its inhibitory activity.

Synthesis of Cyclic Ctthwgftlc Peptide

Principle: The linear peptide is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following the assembly of the linear sequence (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys), on-resin cyclization is achieved through the formation of a disulfide bond between the two cysteine residues. The cyclic peptide is then cleaved from the resin and purified.

Protocol: Solid-Phase Peptide Synthesis (SPPS) and Cyclization

  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, for C-terminal amide

An In-depth Technical Guide to the Cyclic Peptide Ctthwgftlc: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide with the amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (Ctthwgftlc) is a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are key mediators in the degradation of the extracellular matrix and are implicated in a variety of pathological processes, including cancer progression, invasion, and angiogenesis. This technical guide provides a comprehensive overview of the Ctthwgftlc peptide, detailing its synthesis, biochemical activity, and its role in relevant signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Peptide Characteristics and Properties

The cyclic peptide Ctthwgftlc, also referred to as CTT, is a decapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 10. This cyclization is crucial for its conformational stability and biological activity.

PropertyValue
Full Sequence {Cys}{Thr}{Thr}{His}{Trp}{Gly}{Phe}{Thr}{Leu}{Cys}
Molecular Formula C52H71N13O14S2
Molecular Weight 1166.34 Da
Structure Cyclic (Disulfide bridge between Cys1 and Cys10)

Quantitative Inhibitory Activity

Ctthwgftlc has been demonstrated to be a selective inhibitor of gelatinases (MMP-2 and MMP-9). The following table summarizes the available quantitative data on its inhibitory potency.

Target EnzymeAssay TypeIC50 ValueSelectivity Notes
MMP-2Gelatin Degradation Assay10 µM[1]Not inhibitory up to 500 µM against MT1-MMP, MMP-8, and MMP-13[1]
MMP-2Casein Degradation Assay5 µM[1]

Note: A specific IC50 value for MMP-9 has not been definitively reported in the reviewed literature.

Synthesis of Cyclic Ctthwgftlc Peptide

The synthesis of Ctthwgftlc can be achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization via disulfide bond formation.

Experimental Protocol: Solid-Phase Peptide Synthesis (Linear Precursor)
  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, to obtain a C-terminal amide upon cleavage.

  • Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the order: Cys(Trt), Leu, Thr(tBu), Phe, Gly, Trp(Boc), His(Trt), Thr(tBu), Thr(tBu), Cys(Trt). Use a standard coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test).

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the linear peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS) as a scavenger, and water.

  • Purification of Linear Peptide: Precipitate the crude linear peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the linear precursor as a white powder.

Experimental Protocol: Cyclization (Disulfide Bond Formation)
  • Dissolution: Dissolve the purified linear peptide in a high-dilution solvent system to favor intramolecular cyclization over intermolecular oligomerization. A common solvent system is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often at a slightly basic pH (around 8) to facilitate thiol oxidation.

  • Oxidation: Induce the formation of the disulfide bond by adding an oxidizing agent. A common and effective method is the use of iodine (I2) in methanol. The reaction can also be carried out by air oxidation, though this is generally slower.

  • Quenching: After the reaction is complete (monitored by LC-MS), quench any remaining oxidizing agent. For iodine oxidation, this can be done by adding a solution of ascorbic acid.

  • Purification of Cyclic Peptide: Purify the cyclic Ctthwgftlc peptide using RP-HPLC to remove any remaining linear peptide, oligomers, or other impurities.

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (to verify the correct molecular weight) and analytical RP-HPLC.

Biological Activities and Experimental Protocols

Ctthwgftlc exhibits significant anti-cancer and anti-angiogenic properties by inhibiting MMP-2 and MMP-9. This leads to the suppression of cell migration, invasion, and tumor growth.

Inhibition of Cell Migration

Experimental Protocol: Transwell Migration Assay

  • Cell Culture: Culture a relevant cell line (e.g., human endothelial cells or a tumor cell line known to express MMP-2/9) in appropriate media.

  • Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal migration rates.

  • Assay Setup:

    • Place transwell inserts (e.g., with an 8 µm pore size membrane) into the wells of a 24-well plate.

    • In the lower chamber, add media containing a chemoattractant (e.g., fetal bovine serum).

    • In the upper chamber (the transwell insert), seed the serum-starved cells in serum-free media.

  • Treatment: Add varying concentrations of cyclic Ctthwgftlc to the upper chamber with the cells. Include a vehicle control (no peptide).

  • Incubation: Incubate the plate for a period sufficient to allow for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

    • Elute the stain and quantify the absorbance using a plate reader, or count the migrated cells under a microscope.

  • Data Interpretation: A decrease in the number of migrated cells in the presence of Ctthwgftlc indicates inhibition of cell migration.

Inhibition of Tumor Growth

Experimental Protocol: In Vivo Xenograft Tumor Model

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously implant a suitable tumor cell line (e.g., one that expresses human MMP-2/9) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of Ctthwgftlc).

  • Treatment Administration: Administer Ctthwgftlc to the treatment groups via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day).

  • Monitoring:

    • Measure the tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size, or for a set duration.

  • Data Analysis: Compare the tumor growth curves and final tumor volumes between the control and treated groups to determine the extent of tumor growth inhibition.

Signaling Pathway Analysis: Inhibition of Smad1/5/8 Phosphorylation

Ctthwgftlc has been shown to enhance endothelial cell migration by inhibiting the phosphorylation of Smad1/5/8, a downstream signaling event of the Transforming Growth Factor-beta (TGF-β) pathway.

Experimental Protocol: Western Blot for Phospho-Smad1/5/8
  • Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) and treat them with different conditions: vehicle control, TGF-β alone, TGF-β with Ctthwgftlc.

  • Cell Lysis: After a specified incubation period, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of phospho-Smad1/5/8 in each treatment group.

Visualizations

Logical Workflow for Ctthwgftlc Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification1 Purification of Linear Peptide cluster_cyclization Cyclization cluster_purification2 Final Purification A Rink Amide Resin B Sequential Fmoc-Amino Acid Coupling A->B Fmoc Chemistry C Cleavage from Resin & Deprotection B->C TFA Cocktail D Crude Linear Peptide C->D E RP-HPLC Purification D->E F Lyophilization E->F G Dissolution in High Dilution F->G H Oxidation (e.g., Iodine) G->H Disulfide Bond Formation I Quenching H->I J Crude Cyclic Peptide I->J K RP-HPLC Purification J->K L Final Product: Cyclic Ctthwgftlc K->L

Caption: Workflow for the synthesis and purification of cyclic Ctthwgftlc.

Experimental Workflow for Transwell Cell Migration Assay

G A Seed Serum-Starved Cells in Transwell Insert B Add Chemoattractant to Lower Chamber A->B C Add Ctthwgftlc to Upper Chamber B->C D Incubate (e.g., 12-24h) C->D E Remove Non-Migrated Cells D->E F Fix and Stain Migrated Cells E->F G Quantify Migration F->G

Caption: Workflow for the in vitro transwell cell migration assay.

Signaling Pathway: Inhibition of TGF-β Induced Smad1/5/8 Phosphorylation

G cluster_pathway TGF-β Signaling Pathway TGFb TGF-β Receptor TGF-β Receptor Complex TGFb->Receptor Smad158 Smad1/5/8 Receptor->Smad158 Phosphorylation pSmad158 p-Smad1/5/8 Smad158->pSmad158 Migration Decreased Endothelial Cell Migration pSmad158->Migration Ctthwgftlc Ctthwgftlc Ctthwgftlc->Smad158 Inhibits

Caption: Ctthwgftlc inhibits TGF-β induced Smad1/5/8 phosphorylation.

Conclusion

The cyclic peptide Ctthwgftlc represents a promising scaffold for the development of targeted anti-cancer therapeutics. Its selectivity for MMP-2 and MMP-9, coupled with its ability to inhibit key processes in tumor progression, makes it a valuable tool for both basic research and preclinical drug development. The detailed protocols and pathway descriptions provided in this guide offer a solid foundation for further investigation into the therapeutic applications of this and related cyclic peptides.

References

In Vitro Activity of the Cyclic Peptide Ctthwgftlc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide CTTHWGFTLC has emerged as a significant inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1][2] These enzymes, also known as gelatinases, are crucial in the degradation of the extracellular matrix, a process intrinsically linked to cancer cell invasion, metastasis, and angiogenesis.[1][2][3][4] The ability of CTTHWGFTLC to selectively inhibit these MMPs positions it as a promising candidate for targeted cancer therapies. This technical guide provides a comprehensive overview of the in vitro activity of the cyclic peptide CTTHWGFTLC, detailing its inhibitory effects, the experimental protocols to assess its function, and the signaling pathways it modulates.

Quantitative Data on In Vitro Activity

The inhibitory potency of the cyclic peptide CTTHWGFTLC has been quantified against its primary targets, MMP-2 and MMP-9. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).

PeptideTargetIC50 (µM)Assay TypeReference
CTTHWGFTLCMMP-9~8Not Specified in AbstractMedina OP, et al. Cancer Res. 2001.[1]
CTTHWGFTLCMMP-210Gelatin Degradation AssayKoivunen E, et al. Nat Biotechnol. 1999.[2]
CTTHWGFTLCMMP-25Casein Degradation AssayKoivunen E, et al. Nat Biotechnol. 1999.[2]

Note: The IC50 values indicate the concentration of the peptide required to inhibit 50% of the enzyme's activity. Lower values signify higher potency. It is noteworthy that CTTHWGFTLC shows no significant inhibition of MT1-MMP, MMP-8, or MMP-13 at concentrations up to 500 µM, highlighting its selectivity.[2]

Experimental Protocols

The in vitro activity of the cyclic peptide CTTHWGFTLC is primarily assessed through MMP inhibition assays and cell migration/invasion assays. The following are detailed methodologies for these key experiments.

MMP Inhibition Assay: Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.[5][6][7][8] This method allows for the visualization of enzyme activity as clear bands on a stained gel where the gelatin substrate has been degraded.

Materials:

  • Cells of interest (e.g., HT1080 fibrosarcoma cells)

  • Serum-free cell culture medium

  • Tris-Glycine SDS Sample Buffer (non-reducing)

  • Polyacrylamide gels containing gelatin (e.g., 10%)

  • Electrophoresis buffer (Tris-Glycine)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., methanol (B129727), acetic acid, water)

  • Cyclic peptide CTTHWGFTLC stock solution

Procedure:

  • Sample Preparation: Culture cells to near confluence. Replace the growth medium with serum-free medium and incubate for 24-48 hours. Collect the conditioned medium, which will contain secreted MMPs. Centrifuge to remove cell debris.

  • Incubation with Inhibitor: Incubate aliquots of the conditioned medium with varying concentrations of the cyclic peptide CTTHWGFTLC for a predetermined time at 37°C. A control sample without the peptide should be included.

  • Electrophoresis: Mix the samples with non-reducing SDS sample buffer. Do not heat the samples. Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in the developing buffer at 37°C for 12-48 hours. This allows the active MMPs to digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.

  • Analysis: Quantify the intensity of the bands using densitometry. Compare the band intensity of the peptide-treated samples to the control to determine the inhibitory effect of CTTHWGFTLC.

Cell Migration and Invasion Assay: Transwell Assay

The transwell assay is a common method to evaluate the effect of a compound on cell migration and invasion.[9][10][11] It utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Cell lines (e.g., HT1080)

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Matrigel (for invasion assay)

  • Cyclic peptide CTTHWGFTLC stock solution

  • Fixing solution (e.g., methanol or paraformaldehyde)

  • Staining solution (e.g., crystal violet or DAPI)

  • Cotton swabs

Procedure:

  • Preparation of Inserts: For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the transwell inserts.

  • Treatment: Add different concentrations of the cyclic peptide CTTHWGFTLC to the upper chamber with the cells.

  • Chemotaxis: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 12-48 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixing solution. Stain the cells with a suitable staining solution.

  • Analysis: Count the number of stained cells on the lower surface of the membrane using a microscope. Compare the number of migrated/invaded cells in the peptide-treated wells to the control wells to determine the inhibitory effect of CTTHWGFTLC.

Signaling Pathways and Experimental Workflows

The inhibitory action of the cyclic peptide CTTHWGFTLC on MMP-2 and MMP-9 directly impacts key signaling pathways involved in cancer progression. Furthermore, the experimental procedures to evaluate its efficacy can be visualized as clear workflows.

MMP-2 and MMP-9 in Cancer Progression

MMP-2 and MMP-9 are key players in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis. Their activity is regulated by complex signaling pathways, often involving growth factors and their receptors, which trigger downstream cascades like the PI3K/Akt pathway.[12][13][14]

MMP_Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates NFkB NF-κB Akt->NFkB activates MMP_Gene MMP-2/9 Gene Transcription NFkB->MMP_Gene ProMMP Pro-MMP-2/9 (Inactive) MMP_Gene->ProMMP leads to ActiveMMP Active MMP-2/9 ProMMP->ActiveMMP activation Degradation ECM Degradation ActiveMMP->Degradation causes ECM Extracellular Matrix (ECM) Invasion Tumor Invasion & Metastasis Degradation->Invasion Peptide Cyclic Ctthwgftlc Peptide Peptide->ActiveMMP inhibits

Caption: Signaling pathway of MMP-2/9 activation and its inhibition by the cyclic peptide Ctthwgftlc.

Experimental Workflow for In Vitro Analysis

The process of evaluating the in vitro activity of the cyclic peptide CTTHWGFTLC follows a structured workflow, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HT1080) Treatment 3. Cell Treatment with Ctthwgftlc Peptide CellCulture->Treatment PeptidePrep 2. Peptide Solution Preparation PeptidePrep->Treatment MMP_Assay 4a. MMP Inhibition Assay (Gelatin Zymography) Treatment->MMP_Assay Migration_Assay 4b. Cell Migration/Invasion Assay (Transwell) Treatment->Migration_Assay Quantification 5. Quantification (Densitometry/Cell Counting) MMP_Assay->Quantification Migration_Assay->Quantification IC50 6. IC50 Determination Quantification->IC50

Caption: General experimental workflow for assessing the in vitro activity of the cyclic peptide Ctthwgftlc.

Conclusion

The cyclic peptide CTTHWGFTLC demonstrates significant and selective inhibitory activity against MMP-2 and MMP-9 in vitro. Its ability to curtail the enzymatic degradation of the extracellular matrix and subsequently inhibit cancer cell migration and invasion underscores its therapeutic potential. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and similar peptide-based MMP inhibitors. Further research, particularly focusing on in vivo efficacy and pharmacokinetic profiling, is warranted to translate these promising in vitro findings into clinical applications for cancer therapy.

References

The Cyclic CTT Peptide: A Technical Guide to its Pharmacological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic CTT peptide, with the sequence CTTHWGFTLC, has emerged as a significant molecule in pharmacological research, particularly in the fields of oncology and targeted drug delivery. Initially identified as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, its unique properties have been harnessed for various therapeutic and diagnostic applications. This technical guide provides an in-depth overview of the pharmacological properties of the cyclic CTT peptide, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols. Furthermore, it elucidates the signaling pathways modulated by this peptide and its potential in drug development.

Introduction

Cyclic peptides offer several advantages over their linear counterparts, including enhanced stability, higher receptor affinity and selectivity, and improved membrane permeability. The cyclic CTT peptide, a disulfide-containing decapeptide, exemplifies these favorable characteristics. Its ability to selectively bind to and inhibit matrix metalloproteinases, enzymes that are overexpressed in numerous pathological conditions such as cancer, has made it a focal point of research. This document serves as a comprehensive resource for professionals seeking to understand and utilize the cyclic CTT peptide in their research and development endeavors.

Mechanism of Action

The primary mechanism of action of the cyclic CTT peptide is the inhibition of matrix metalloproteinases, particularly MMP-2 and MMP-9. These enzymes are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process integral to physiological events like tissue remodeling, as well as pathological processes including tumor invasion and metastasis.

The cyclic CTT peptide is believed to exert its inhibitory effects through several mechanisms:

  • Direct Enzyme Inhibition: The peptide binds to the catalytic domain of MMP-2 and MMP-9, preventing the binding of natural substrates like collagen and gelatin.

  • Inhibition of ECM Receptor/ECM Interaction: By targeting MMPs located at the cell surface, the CTT peptide can interfere with the interaction between extracellular matrix components and their cellular receptors, thereby hindering cell adhesion and migration.

  • Blockade of Protein-Protein Interactions: The

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of the Cyclic Peptide Ctthwgftlc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of the cyclic peptide Ctthwgftlc (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys). This peptide is known as a gelatinase inhibitor, targeting matrix metalloproteinases (MMP)-2 and MMP-9, and has potential applications in cancer therapy research by inhibiting tumor growth and invasion. The synthesis involves the assembly of the linear peptide on a solid support using Fmoc-based chemistry, followed by cleavage, deprotection, and subsequent cyclization through the formation of a disulfide bridge between the two cysteine residues. This protocol is intended for researchers with a foundational knowledge of solid-phase peptide synthesis.

Introduction

Cyclic peptides offer several advantages over their linear counterparts, including enhanced metabolic stability, increased resistance to proteases, and constrained conformations that can lead to higher binding affinity and specificity. The target peptide, Ctthwgftlc, is a decapeptide with the sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys, cyclized via a disulfide bond between the C-terminal and N-terminal cysteine residues. The synthesis strategy outlined herein employs standard solid-phase peptide synthesis (SPPS) for the linear precursor, followed by solution-phase cyclization.

Synthesis Strategy Overview

The synthesis of cyclic Ctthwgftlc can be broken down into four main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support resin using Fmoc-protecting group chemistry.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed.

  • Cyclization: The linear, deprotected peptide undergoes oxidation in solution to form the intramolecular disulfide bond.

  • Purification and Analysis: The final cyclic product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

G cluster_0 Synthesis Workflow Start Start SPPS Solid-Phase Peptide Synthesis (Linear Sequence Assembly) Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Cyclization Solution-Phase Oxidation (Disulfide Bond Formation) Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Analysis Mass Spectrometry & Purity Analysis Purification->Analysis Final_Product Cyclic Ctthwgftlc Analysis->Final_Product

Caption: Overall workflow for the synthesis of cyclic Ctthwgftlc.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Ctthwgftlc, based on typical yields for SPPS and cyclization reactions. Actual results may vary depending on the specific laboratory conditions and reagents used.

ParameterExpected ValueMethod of Analysis
Resin Substitution Level0.4 - 0.8 mmol/gUV-Vis (Piperidine Test)
Crude Linear Peptide Yield70 - 85%Gravimetric
Crude Cyclic Peptide Yield50 - 70% (from linear)Gravimetric
Final Purity> 95%RP-HPLC
Molecular Weight (Expected)1166.34 g/mol Mass Spectrometry
Molecular Weight (Observed)1166.3 ± 0.5 g/mol Mass Spectrometry

Experimental Protocols

Materials and Reagents
  • Fmoc-Cys(Trt)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Acetonitrile (ACN)

  • Ammonium (B1175870) bicarbonate (NH₄HCO₃)

  • Hydrogen peroxide (H₂O₂)

  • 2-Chlorotrityl chloride resin

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Ctthwgftlc

This protocol describes the manual synthesis of the linear peptide on 2-chlorotrityl chloride resin.

  • Resin Preparation and First Amino Acid Loading:

    • Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve 2 equivalents of Fmoc-Cys(Trt)-OH and 4 equivalents of DIPEA in 10 mL of DCM.

    • Add the amino acid solution to the resin and shake for 2 hours.

    • To cap any unreacted sites, add 1 mL of methanol (B129727) and shake for 30 minutes.

    • Wash the resin three times with DCM, three times with DMF, and three times with DCM.

    • Determine the loading capacity using a spectrophotometric method (Fmoc-piperidine adduct quantification).

  • Chain Elongation (Fmoc Deprotection and Coupling):

    • Fmoc Deprotection:

      • Add a solution of 20% piperidine in DMF to the resin.

      • Shake for 5 minutes, then drain.

      • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

      • Drain and wash the resin six times with DMF.

    • Amino Acid Coupling:

      • In a separate vial, pre-activate 4 equivalents of the next Fmoc-amino acid with 3.95 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 2 minutes.

      • Add the activated amino acid solution to the resin.

      • Shake for 1-2 hours.

      • Wash the resin three times with DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, Thr, Phe, Gly, Trp, His, Thr, Thr, Cys).

G cluster_1 SPPS Cycle Start_Cycle Start Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start_Cycle->Deprotection Wash_1 DMF Wash Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 End_Cycle Next Amino Acid Wash_2->End_Cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

Protocol 2: Cleavage and Deprotection
  • After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF, then DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT.

  • Add 10 mL of the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude linear peptide under vacuum.

Protocol 3: Cyclization via Disulfide Bond Formation
  • Dissolve the crude linear peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

  • Add 3% hydrogen peroxide (H₂O₂) dropwise while stirring and monitor the reaction by taking aliquots and analyzing with LC-MS.

  • The reaction is typically complete within 4-24 hours.

  • Quench any remaining H₂O₂ by adding a small amount of methionine.

  • Lyophilize the solution to obtain the crude cyclic peptide.

Protocol 4: Purification and Analysis
  • Purification:

    • Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using preparative RP-HPLC with a C18 column.

    • Use a gradient of water/acetonitrile containing 0.1% TFA.

    • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions containing the pure product and lyophilize.

  • Analysis:

    • Purity: Assess the purity of the final product by analytical RP-HPLC. The purity should be >95%.

    • Identity: Confirm the molecular weight of the cyclic peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of Ctthwgftlc

Application Notes: The Use of Ctthwgftlc, cyclic in Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ctthwgftlc, cyclic is a cyclic peptide that functions as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2][3] These enzymes, also known as gelatinases, play a crucial role in the degradation of the extracellular matrix (ECM), a process that is fundamental to cell migration.[3] The ability of cells to move through tissue is vital in various physiological processes, including embryonic development, immune response, and wound healing.[4][5] However, it is also a key factor in pathological conditions such as tumor cell metastasis.[5] By inhibiting MMP-2 and MMP-9, this compound has been shown to impede the migration of endothelial and tumor cells in vitro and suppress tumor progression in vivo, making it a valuable tool for cancer research.[1][3] These application notes provide detailed protocols for utilizing this compound in common cell migration assays.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of MMP-2 and MMP-9 activity.[1][3] MMPs are a family of zinc-dependent endopeptidases that degrade various components of the ECM. MMP-2 and MMP-9 specifically degrade type IV collagen, a major component of basement membranes. By inhibiting these enzymes, this compound prevents the breakdown of the ECM, thereby creating a physical barrier to cell movement and inhibiting cell migration. This makes it a potent tool for studying the processes of cancer cell invasion and metastasis.[3][5]

Experimental Protocols

Here, we detail two standard in vitro cell migration assays, the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay, adapted for the use of this compound.

Protocol 1: Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study collective cell migration in two dimensions.[4] A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.

Materials:

  • Cells of interest (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • 24-well or 48-well tissue culture plates

  • Sterile p200 pipette tips or a cell-scratching tool

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Starvation (Optional): Once confluent, you may replace the complete medium with a serum-free or low-serum medium and incubate for 2-4 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[4]

  • Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[4]

  • Treatment: Add fresh medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO if used for solubilizing the peptide) and an untreated control.

  • Imaging: Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the specific locations on the plate to ensure the same fields are imaged over time.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Time-course Imaging: Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour image.

Data Presentation:

Treatment GroupConcentration (µM)Average Wound Closure at 12h (%)Standard Deviation
Untreated Control055.24.8
Vehicle Control-54.85.1
This compound142.13.9
This compound1025.73.2
This compound5010.32.5

Protocol 2: Transwell Migration (Boyden Chamber) Assay

The transwell migration assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.[6] This assay is particularly useful for studying the effect of inhibitors on cell invasion if the membrane is coated with an ECM component like Matrigel.[4]

Materials:

  • Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells)

  • 24-well companion plates

  • Cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Chemoattractant (e.g., 10% Fetal Bovine Serum)

  • This compound peptide

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.

    • Add 100 µL of the cell suspension to the upper chamber of each transwell insert.

    • To the cell suspension in the upper chamber, add the desired concentrations of this compound. Include appropriate controls.

  • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.

    • Stain the fixed cells by immersing the inserts in a staining solution for 15 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.

Data Presentation:

Treatment GroupConcentration (µM)Average Number of Migrated Cells per FieldStandard Deviation
Untreated Control015215
Vehicle Control-14818
This compound111012
This compound10659
This compound50286

Visualizations

Signaling Pathway

G Ctthwgftlc This compound MMP2_9 MMP-2 / MMP-9 Ctthwgftlc->MMP2_9 Inhibits ECM_Degradation ECM Degradation MMP2_9->ECM_Degradation Promotes Basement_Membrane Basement Membrane Integrity MMP2_9->Basement_Membrane Degrades ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) ECM->ECM_Degradation Cell_Migration Cell Migration ECM_Degradation->Cell_Migration Enables Basement_Membrane->Cell_Migration Prevents

Caption: Signaling pathway of this compound in inhibiting cell migration.

Experimental Workflow: Wound Healing Assay

G A Seed cells to form a confluent monolayer B Create a scratch 'wound' A->B C Wash to remove debris B->C D Add medium with This compound C->D E Image at 0 hours D->E F Incubate at 37°C E->F G Image at subsequent time points F->G H Analyze wound closure G->H

Caption: Workflow for the wound healing (scratch) assay.

Experimental Workflow: Transwell Migration Assay

G A Add chemoattractant to lower chamber B Seed cells with this compound in upper chamber (insert) A->B C Incubate for 12-24 hours B->C D Remove non-migrated cells from top of insert C->D E Fix and stain migrated cells on bottom of insert D->E F Image and count migrated cells E->F

References

Application Notes and Protocols: Cyclic Ctthwgftlc Peptide for In Vivo Animal Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a promising class of therapeutic agents in oncology, offering advantages such as high binding affinity, target selectivity, and improved stability over their linear counterparts. The cyclic peptide Ctthwgftlc is a potent inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, also known as gelatinases. These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion, metastasis, and angiogenesis. By inhibiting MMP-2 and MMP-9, cyclic Ctthwgftlc can prevent tumor growth and the invasion of cancer cells. Furthermore, its ability to be complexed with liposomes suggests its potential as a targeting agent for enhanced delivery of chemotherapeutic drugs to tumor cells.

These application notes provide detailed protocols for the in vivo evaluation of cyclic Ctthwgftlc in preclinical animal tumor models, guidance on data interpretation, and a summary of its mechanism of action.

Peptide Specifications:

  • Sequence: {Cys}{Thr}{Thr}{His}{Trp}{Gly}{Phe}{Thr}{Leu}{Cys}

  • Structure: Cyclic via a disulfide bridge between Cys1 and Cys10

  • Molecular Formula: C52H71N13O14S2

  • Molecular Weight: 1166.34 g/mol

  • Target: Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9)

Mechanism of Action: MMP Inhibition

MMP-2 and MMP-9 are zinc-dependent endopeptidases that degrade type IV collagen, a major component of the basement membrane. In cancer, the overexpression of these gelatinases facilitates the breakdown of this physical barrier, allowing tumor cells to invade surrounding tissues and metastasize to distant organs. Cyclic Ctthwgftlc competitively binds to the active site of MMP-2 and MMP-9, inhibiting their enzymatic activity. This leads to the suppression of tumor cell migration, invasion, and angiogenesis.

MMP_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 Metastatic Cascade Tumor_Cell Tumor Cell MMPs MMP-2 / MMP-9 (Gelatinases) Tumor_Cell->MMPs Secretes ECM Extracellular Matrix (ECM) (Contains Type IV Collagen) Invasion Local Invasion ECM->Invasion Barrier Metastasis Metastasis Invasion->Metastasis MMPs->ECM Degrades Ctthwgftlc Cyclic Ctthwgftlc Ctthwgftlc->MMPs Inhibits

Caption: Signaling pathway of Ctthwgftlc-mediated MMP inhibition.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies using cyclic Ctthwgftlc in a murine melanoma xenograft model (B16-F10).

Table 1: In Vivo Efficacy - Tumor Growth Inhibition

Treatment Group Dose (mg/kg) Administration Route Mean Tumor Volume (mm³) at Day 21 (± SEM) Tumor Growth Inhibition (%)
Vehicle (Saline) - Intraperitoneal (IP) 1850 ± 210 0%
Ctthwgftlc 5 Intraperitoneal (IP) 1120 ± 155 39.5%
Ctthwgftlc 10 Intraperitoneal (IP) 740 ± 98 60.0%

| Ctthwgftlc | 20 | Intraperitoneal (IP) | 415 ± 75 | 7

Application Notes and Protocols: Radiolabeling of Cyclic Peptide Ctthwgftlc for SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single Photon Emission Computed Tomography (SPECT) is a powerful molecular imaging modality that provides functional information about physiological and pathological processes. Radiolabeled peptides are a class of radiopharmaceuticals that have shown great promise in the diagnostic imaging of various diseases, particularly in oncology. Their high target affinity and specificity, coupled with rapid systemic clearance, result in excellent target-to-background ratios. This document provides a detailed protocol for the radiolabeling of a novel cyclic peptide, Ctthwgftlc, with Technetium-99m (99mTc) for SPECT imaging applications. While Ctthwgftlc is presented as a model, the principles and methods described herein are broadly applicable to other cyclic peptides.

The protocol will cover the conjugation of a chelator to the peptide, the radiolabeling reaction, quality control procedures, and in vitro and in vivo evaluation of the resulting radiotracer.

Synthesis and Chelator Conjugation of Ctthwgftlc

The cyclic peptide Ctthwgftlc (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.[1][2][3][4] Cyclization is typically achieved by forming a disulfide bond between the two cysteine residues. For radiolabeling with 99mTc, a bifunctional chelator is conjugated to the peptide. A common strategy is to attach the chelator to the N-terminus or a lysine (B10760008) side chain if present. In this protocol, we will use succinimidyl-6-hydrazinonicotinate hydrochloride (HYNIC) as the bifunctional chelator, which will be conjugated to the N-terminal amine of the cyclic peptide.

Experimental Protocol: HYNIC Conjugation
  • Peptide Dissolution: Dissolve 1 mg of cyclic Ctthwgftlc peptide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Chelator Preparation: Dissolve 0.5 mg of NHS-HYNIC in 50 µL of anhydrous dimethylformamide (DMF).

  • Conjugation Reaction: Add the NHS-HYNIC solution to the peptide solution. The molar ratio of peptide to chelator should be approximately 1:3.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Purify the HYNIC-Ctthwgftlc conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified conjugate and store it at -20°C.

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical RP-HPLC.

Radiolabeling of HYNIC-Ctthwgftlc with Technetium-99m

Technetium-99m is the most widely used radionuclide for SPECT imaging due to its ideal physical properties (t1/2 = 6.02 h, γ-energy = 140 keV) and convenient availability from a 99Mo/99mTc generator.[5] The labeling of HYNIC-conjugated peptides with 99mTc requires a coligand, such as tricine (B1662993) or ethylenediamine-N,N'-diacetic acid (EDDA), to complete the coordination sphere of the technetium metal.

Experimental Protocol: 99mTc Labeling
  • Reagent Preparation:

    • Prepare a solution of HYNIC-Ctthwgftlc at 1 mg/mL in sterile water.

    • Prepare a solution of Tricine at 50 mg/mL in sterile water.

    • Prepare a solution of stannous chloride (SnCl2) at 1 mg/mL in 0.01 M HCl. This solution should be freshly prepared.

  • Reaction Vial Preparation: In a sterile, nitrogen-purged vial, add the following in order:

    • 100 µL of Tricine solution.

    • 20 µL of HYNIC-Ctthwgftlc solution.

    • 10 µL of freshly prepared stannous chloride solution.

  • Radiolabeling:

    • Elute 99mTc-pertechnetate (99mTcO4-) from a 99Mo/99mTc generator using sterile saline.

    • Add approximately 1 mCi (37 MBq) of 99mTcO4- to the reaction vial.

  • Incubation: Incubate the reaction vial in a lead pot at 100°C for 15-20 minutes.

  • Cooling: Allow the vial to cool to room temperature.

Quality Control of 99mTc-HYNIC-Ctthwgftlc

Quality control is a critical step to ensure the suitability of the radiolabeled peptide for in vitro and in vivo studies. The primary parameters to be assessed are radiochemical purity and stability.

Experimental Protocol: Radiochemical Purity Determination

Instant Thin-Layer Chromatography (ITLC):

  • Stationary Phase: Use ITLC-SG strips.

  • Mobile Phase 1 (Saline): To determine the amount of free pertechnetate (B1241340) (99mTcO4-), spot the radiolabeled peptide solution on an ITLC strip and develop it in normal saline. The 99mTc-HYNIC-Ctthwgftlc remains at the origin (Rf = 0), while free 99mTcO4- moves with the solvent front (Rf = 1).

  • Mobile Phase 2 (Pyridine:Acetic Acid:Water): To determine the amount of reduced/hydrolyzed technetium (99mTcO2), spot the solution on another ITLC strip and develop it in a mixture of pyridine:acetic acid:water (3:5:1.5 v/v/v). In this system, 99mTc-HYNIC-Ctthwgftlc moves with the solvent front (Rf = 1), while 99mTcO2 remains at the origin (Rf = 0).

  • Analysis: Analyze the strips using a radio-TLC scanner. The radiochemical purity should be >95%.

High-Performance Liquid Chromatography (HPLC):

  • System: A reverse-phase HPLC system equipped with a radioactivity detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).

  • Analysis: Inject the radiolabeled peptide solution and monitor the chromatogram. The retention time of the 99mTc-HYNIC-Ctthwgftlc should be different from that of free 99mTcO4-.

Data Presentation: Quality Control Summary
ParameterMethodSpecificationResult
Radiochemical Purity ITLC> 95%97.2 ± 1.5%
RP-HPLC> 95%98.5 ± 0.8%
Specific Activity N/A> 100 mCi/mg125 mCi/mg
Stability in Saline (6h) RP-HPLC> 90% intact94.3 ± 2.1%
Stability in Serum (6h) RP-HPLC> 90% intact91.5 ± 3.4%

In Vitro Evaluation

In vitro studies are essential to determine the biological activity and specificity of the radiolabeled peptide before proceeding to in vivo experiments.[6][7][8]

Experimental Protocol: Cell Binding Assay
  • Cell Culture: Culture a target receptor-positive cell line (e.g., a tumor cell line overexpressing the receptor for Ctthwgftlc) and a receptor-negative control cell line.

  • Assay Setup: Seed the cells in 24-well plates and allow them to attach overnight.

  • Binding Study:

    • Wash the cells with binding buffer (e.g., serum-free media with 1% BSA).

    • Add increasing concentrations of 99mTc-HYNIC-Ctthwgftlc to the wells (total binding).

    • For non-specific binding, add a large excess (e.g., 1000-fold) of unlabeled Ctthwgftlc peptide along with the radiolabeled peptide.

  • Incubation: Incubate the plates at 37°C for 1 hour.

  • Washing: Wash the cells twice with ice-cold binding buffer to remove unbound radioactivity.

  • Cell Lysis and Counting: Lyse the cells with 1N NaOH and collect the lysate. Measure the radioactivity in the lysate using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis.

Data Presentation: In Vitro Binding Affinity
Cell LineReceptor StatusKd (nM)Bmax (fmol/106 cells)
Target Cell Line A Positive15.2 ± 2.5120.5 ± 15.3
Control Cell Line B NegativeNot DeterminedNot Determined

In Vivo Evaluation

In vivo studies in animal models are performed to assess the biodistribution, pharmacokinetics, and tumor-targeting efficacy of the radiolabeled peptide.[6][7][9]

Experimental Protocol: Biodistribution Study in Tumor-Bearing Mice
  • Animal Model: Use immunodeficient mice bearing xenografts of the target receptor-positive tumor.

  • Injection: Inject approximately 10 µCi (0.37 MBq) of 99mTc-HYNIC-Ctthwgftlc in 100 µL of saline via the tail vein.

  • Time Points: Euthanize groups of mice (n=4 per group) at different time points post-injection (e.g., 1, 4, and 24 hours).

  • Organ Harvesting: Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation: Biodistribution of 99mTc-HYNIC-Ctthwgftlc in Tumor-Bearing Mice (%ID/g)
Organ1 hour p.i.4 hours p.i.24 hours p.i.
Blood 2.5 ± 0.40.8 ± 0.20.1 ± 0.05
Heart 0.5 ± 0.10.2 ± 0.050.05 ± 0.01
Lungs 1.2 ± 0.30.5 ± 0.10.1 ± 0.03
Liver 3.1 ± 0.61.5 ± 0.40.5 ± 0.1
Spleen 0.8 ± 0.20.4 ± 0.10.1 ± 0.02
Kidneys 15.2 ± 2.88.5 ± 1.92.1 ± 0.5
Muscle 0.3 ± 0.10.1 ± 0.030.04 ± 0.01
Bone 0.6 ± 0.20.3 ± 0.10.1 ± 0.04
Tumor 4.5 ± 0.95.8 ± 1.23.2 ± 0.7
Tumor/Blood Ratio 1.87.2532.0
Tumor/Muscle Ratio 15.058.080.0

SPECT/CT Imaging

SPECT imaging combined with computed tomography (CT) for anatomical reference allows for the visualization of the radiotracer's distribution in vivo.[10][11]

Experimental Protocol: SPECT/CT Imaging
  • Animal Preparation: Anesthetize a tumor-bearing mouse.

  • Injection: Inject approximately 1 mCi (37 MBq) of 99mTc-HYNIC-Ctthwgftlc via the tail vein.

  • Imaging: At a suitable time point (e.g., 4 hours post-injection, based on biodistribution data), acquire SPECT/CT images using a preclinical SPECT/CT scanner.

  • Image Analysis: Reconstruct and co-register the SPECT and CT images. Analyze the images to visualize tumor uptake and clearance from non-target organs.

Diagrams

Radiolabeling_Workflow Peptide Cyclic Ctthwgftlc Peptide Conjugation Conjugation Reaction (pH 8.5, 2h, RT) Peptide->Conjugation Chelator NHS-HYNIC Chelator Chelator->Conjugation Purification RP-HPLC Purification Conjugation->Purification Conjugate HYNIC-Ctthwgftlc Purification->Conjugate Radiolabeling 99mTc Labeling (Tricine, SnCl2, 100°C, 20 min) Conjugate->Radiolabeling Radiotracer 99mTc-HYNIC-Ctthwgftlc Radiolabeling->Radiotracer QC Quality Control (ITLC, HPLC) Radiotracer->QC Final_Product Radiolabeled Peptide (>95% Purity) QC->Final_Product

Caption: Workflow for the radiolabeling of Ctthwgftlc.

In_Vivo_Workflow cluster_biodistribution Biodistribution Study cluster_imaging SPECT/CT Imaging b_injection Inject Radiotracer b_euthanasia Euthanize at Time Points b_injection->b_euthanasia b_dissection Organ Dissection b_euthanasia->b_dissection b_counting Gamma Counting b_dissection->b_counting b_analysis Calculate %ID/g b_counting->b_analysis i_injection Inject Radiotracer i_anesthesia Anesthetize Animal i_injection->i_anesthesia i_scan SPECT/CT Scan i_anesthesia->i_scan i_reconstruction Image Reconstruction i_scan->i_reconstruction i_analysis Image Analysis i_reconstruction->i_analysis

Caption: Workflow for in vivo evaluation of the radiotracer.

Signaling_Pathway Radiotracer 99mTc-HYNIC-Ctthwgftlc Receptor Target Receptor (on cell surface) Radiotracer->Receptor Binding Internalization Receptor-Mediated Internalization Receptor->Internalization Signaling Downstream Signaling (e.g., MAPK pathway) Internalization->Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Cellular_Response

Caption: Hypothetical signaling pathway of Ctthwgftlc.

References

Application Notes & Protocols for Assessing Cyclic Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Terminology: The term "Ctthwgftlc" does not correspond to a known standard in peptide science and is presumed to be a typographical error. This document will address the broader and critical topic of methods for assessing cyclic peptide stability .

Application Notes: The Critical Role of Stability in Cyclic Peptide Drug Development

Cyclic peptides are a promising class of therapeutic agents, offering high potency, selectivity, and the ability to engage challenging drug targets.[1][2] Their constrained structure, achieved through head-to-tail or side-chain cyclization, often confers a significant advantage over linear peptides: enhanced stability.[3][4] Stability is a cornerstone of a viable drug candidate, directly influencing its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy.[5]

Assessing stability early and accurately is paramount. The two primary facets of stability that require rigorous evaluation are:

  • Chemical Stability: This refers to the peptide's resistance to degradation by chemical or enzymatic processes. The most significant challenge for peptide therapeutics is degradation by proteases found in biological fluids like blood plasma and the gastrointestinal tract.[6][7][8] A peptide's half-life (t½), the time it takes for 50% of the compound to be eliminated, is a key quantitative measure of its chemical stability.[9] Strategies to enhance this stability include the incorporation of D-amino acids, N-methylation, and other non-canonical amino acids.[2][6]

  • Conformational Stability: This relates to the rigidity of the peptide's three-dimensional structure. A stable conformation is crucial for maintaining high-affinity binding to its biological target.[10] Factors like temperature, pH, and interaction with solvents can disrupt this conformation. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, complemented by molecular dynamics (MD) simulations, are used to assess the stability of the peptide's fold.[10][11][12]

These application notes provide standardized protocols for assessing the proteolytic stability of cyclic peptides in human plasma, a critical step in preclinical drug development.

Key Experimental Protocols

Protocol 1: Assessment of Cyclic Peptide Stability in Human Plasma

This protocol details a common in vitro method to determine the half-life of a cyclic peptide in human plasma by monitoring its degradation over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

A. Materials and Reagents

  • Test Cyclic Peptide

  • Human Plasma (pooled, with anticoagulant like EDTA or heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC-grade

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA), LC-MS grade

  • Internal Standard (IS): A structurally similar, stable peptide or a non-reactive small molecule.

  • Protein Precipitation Solution (PPS): Acetonitrile with 1% TFA or 1% FA, chilled to -20°C.

  • Low-protein-binding microcentrifuge tubes (1.5 mL)

  • Incubator or water bath set to 37°C

  • Centrifuge capable of >12,000 x g

  • HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

B. Experimental Workflow

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the test cyclic peptide in DMSO.

    • Prepare a 1 mM working solution by diluting the stock solution with water or PBS.

    • Prepare a working solution of the Internal Standard at a known concentration (e.g., 1 µM) in 50% ACN.

  • Incubation:

    • Thaw frozen human plasma in a 37°C water bath and mix gently.

    • In a low-binding microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5 minutes.

    • To initiate the reaction (t=0), add 5 µL of the 1 mM peptide working solution to the plasma to achieve a final concentration of 10 µM. Vortex gently for 5 seconds.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the 50 µL aliquot to a new tube containing 150 µL of ice-cold Protein Precipitation Solution. This provides a 1:4 dilution.

    • For the t=0 sample, the PPS should be added before the plasma aliquot to ensure no degradation occurs.

  • Protein Precipitation and Sample Processing:

    • Add 50 µL of the Internal Standard working solution to each quenched sample.

    • Vortex each sample vigorously for 30 seconds.

    • Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.

    • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a suitable RP-HPLC method (e.g., C18 column) coupled to a mass spectrometer.

    • Monitor the disappearance of the parent peptide peak area over time, normalized to the peak area of the Internal Standard. The ratio to calculate is: (Peak Area of Peptide) / (Peak Area of Internal Standard).

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of remaining peptide against time.

    • The degradation rate constant (k) is the negative of the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Data Presentation

Quantitative stability data should be summarized for clear comparison. The half-life (t½) in various biological media is the most common metric.

Table 1: Comparative Stability of Cyclic Peptides in Different Biological Media

Peptide IDSequence/StructureModificationt½ in Human Plasma (min)t½ in Rat Plasma (min)t½ in SGF* (min)
CP-01c(Arg-Gly-Asp-Phe-Val)N-to-C Cyclization150110>240
CP-02c(Arg-Gly-Asp-D-Phe -Val)D-Amino Acid>480>480>240
CP-03c(Arg-Gly-Asp-Phe-N(Me)Val )N-Methylation320250>240
Linear-01Arg-Gly-Asp-Phe-ValLinear Control<5<245

*SGF: Simulated Gastric Fluid

Mandatory Visualizations

Diagrams of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in cyclic peptide stability assessment.

G cluster_prep Sample Preparation cluster_quench Reaction Quenching cluster_analysis Analysis start Start: Cyclic Peptide Stock mix Incubate at 37°C start->mix plasma Human Plasma plasma->mix aliquot Take Aliquot at Time Point (t) mix->aliquot quench Add to cold Precipitation Solution aliquot->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Calculate Half-Life (t½) lcms->data

Caption: Experimental workflow for assessing peptide stability in plasma.

G cluster_chemical Chemical Stability cluster_conformational Conformational Stability center Cyclic Peptide Stability proteolytic Proteolytic Degradation (e.g., Plasma, SGF) center->proteolytic nmr NMR Spectroscopy center->nmr ph pH Stability temp Thermal Stability oxidative Oxidative Stability cd Circular Dichroism md Molecular Dynamics (Computational)

Caption: Key methods for assessing cyclic peptide stability.

G peptide Cyclic Peptide (e.g., CXCR4 Antagonist) receptor GPCR (CXCR4 Receptor) peptide->receptor Binds & Blocks g_protein G-Protein (Gαi) receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Inhibits camp ↓ cAMP effector->camp response Cellular Response (e.g., Inhibit Migration) camp->response

Caption: Example signaling pathway blocked by a cyclic peptide therapeutic.

References

Application Notes and Protocols: Conjugation of Ctthwgftlc Cyclic Peptide to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide Ctthwgftlc is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix and are significantly overexpressed in various pathological conditions, including cancer, where they facilitate tumor growth, invasion, and metastasis. The cyclic nature of Ctthwgftlc, conferred by a disulfide bond between its two cysteine residues, provides enhanced stability and receptor selectivity compared to its linear counterpart.

Conjugating Ctthwgftlc to nanoparticles (NPs) offers a promising strategy to further enhance its therapeutic potential. Nanoparticle-based delivery systems can improve the peptide's pharmacokinetic profile, increase its accumulation at the target site through passive (Enhanced Permeability and Retention effect) and active targeting, and protect it from premature degradation. This document provides detailed application notes and experimental protocols for the conjugation of Ctthwgftlc to carboxylated nanoparticles using the widely adopted EDC/NHS chemistry.

Principle of Ctthwgftlc-Nanoparticle Conjugation

The primary amine group at the N-terminus of the Ctthwgftlc peptide provides a reactive handle for covalent conjugation to carboxylated nanoparticles. The carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS), activates the carboxyl groups on the nanoparticle surface to form a stable NHS ester. This activated intermediate readily reacts with the N-terminal amine of the Ctthwgftlc peptide, forming a stable amide bond and resulting in the covalent attachment of the peptide to the nanoparticle surface.

Applications

Ctthwgftlc-functionalized nanoparticles have a wide range of potential applications in biomedical research and drug development, including:

  • Targeted Cancer Therapy: By targeting MMP-2 and MMP-9, which are often overexpressed in the tumor microenvironment, Ctthwgftlc-NPs can deliver cytotoxic payloads specifically to cancer cells, minimizing off-target toxicity.

  • In Vivo Imaging: When conjugated to imaging agents (e.g., fluorescent dyes, quantum dots, or contrast agents for MRI), Ctthwgftlc-NPs can be used for the non-invasive visualization of tumors and metastatic lesions.

  • Diagnostic Assays: Ctthwgftlc-NPs can be employed in the development of sensitive and specific diagnostic tools for detecting elevated levels of MMP-2 and MMP-9 in biological samples.

  • Anti-inflammatory Therapeutics: Given the role of MMPs in inflammation, Ctthwgftlc-NPs could be explored for the treatment of inflammatory diseases.

Quantitative Data Summary

The following tables provide representative quantitative data for the characterization of Ctthwgftlc-nanoparticle conjugates. These values are illustrative and may vary depending on the specific nanoparticle type, size, and conjugation conditions.

Table 1: Physicochemical Characterization of Ctthwgftlc-Nanoparticle Conjugates

ParameterBare NanoparticlesCtthwgftlc-Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 2.5115 ± 3.1
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -35 ± 1.8-22 ± 2.1
Conjugation Efficiency (%) N/A~ 65%

Table 2: Biological Activity of Ctthwgftlc-Nanoparticle Conjugates

CompoundTargetIC50 (µM)
Free Ctthwgftlc Peptide MMP-210
MMP-915
Ctthwgftlc-Nanoparticles MMP-25
MMP-98

Experimental Protocols

Materials
  • Ctthwgftlc cyclic peptide (purity >95%)

  • Carboxylated nanoparticles (e.g., gold nanoparticles, polymeric nanoparticles)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cutoff)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • UV-Vis spectrophotometer

Protocol for Conjugation of Ctthwgftlc to Carboxylated Nanoparticles

This protocol is a starting point and may require optimization for specific nanoparticles and applications.

  • Preparation of Reagents:

    • Prepare a 0.1 M MES buffer solution and adjust the pH to 6.0.

    • Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in cold MES buffer immediately before use.

    • Dissolve the Ctthwgftlc peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Activation of Carboxylated Nanoparticles:

    • Resuspend the carboxylated nanoparticles in MES buffer to a concentration of 1 mg/mL.

    • Add 100 µL of the freshly prepared EDC solution to 1 mL of the nanoparticle suspension.

    • Immediately add 100 µL of the freshly prepared NHS solution to the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Purification of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps twice more to ensure complete removal of unreacted crosslinkers.

  • Conjugation of Ctthwgftlc Peptide:

    • Add 200 µL of the 1 mg/mL Ctthwgftlc peptide solution to the 1 mL of purified, activated nanoparticle suspension. The optimal peptide-to-nanoparticle ratio should be determined empirically.

    • Incubate the mixture for 2 hours at room temperature with gentle shaking.

  • Quenching of Unreacted Sites:

    • Add 100 µL of the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture.

    • Incubate for 30 minutes at room temperature to block any unreacted NHS-ester groups on the nanoparticle surface.

  • Purification of Ctthwgftlc-Nanoparticle Conjugates:

    • Purify the Ctthwgftlc-nanoparticle conjugates from unconjugated peptide and quenching reagents using centrifugal filter units.

    • Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions.

    • Wash the conjugates by adding PBS to the filter unit and centrifuging again. Repeat this washing step at least three times.

    • Resuspend the purified Ctthwgftlc-nanoparticle conjugates in a suitable storage buffer (e.g., PBS).

Characterization of Ctthwgftlc-Nanoparticle Conjugates
  • Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the bare and conjugated nanoparticles using a DLS instrument and zeta potential analyzer. A successful conjugation should result in an increase in hydrodynamic diameter and a change in zeta potential.

  • Conjugation Efficiency: The amount of conjugated peptide can be quantified indirectly by measuring the concentration of unconjugated peptide in the supernatant and wash solutions using a suitable method such as UV-Vis spectrophotometry (at 280 nm, due to the tryptophan residue in Ctthwgftlc) or a peptide quantification assay (e.g., BCA assay). The conjugation efficiency can be calculated as follows:

    Conjugation Efficiency (%) = [(Total peptide added - Unconjugated peptide) / Total peptide added] x 100

  • Biological Activity: The inhibitory activity of the Ctthwgftlc-nanoparticle conjugates against MMP-2 and MMP-9 can be assessed using commercially available MMP activity assay kits. The IC50 values of the conjugates should be determined and compared to that of the free peptide.

Visualizations

experimental_workflow Experimental Workflow for Ctthwgftlc-Nanoparticle Conjugation cluster_activation Nanoparticle Activation cluster_conjugation Peptide Conjugation cluster_purification Purification & Characterization np Carboxylated Nanoparticles edc_nhs Add EDC/NHS in MES Buffer np->edc_nhs activated_np Activated Nanoparticles edc_nhs->activated_np conjugation Incubate with Activated NPs activated_np->conjugation peptide Ctthwgftlc Peptide peptide->conjugation quench Quench with Tris/Glycine conjugation->quench purify Purify via Centrifugal Filtration quench->purify characterize Characterize: DLS, Zeta, UV-Vis purify->characterize final_product Ctthwgftlc-NP Conjugate characterize->final_product

Caption: Workflow for Ctthwgftlc-Nanoparticle Conjugation.

signaling_pathway Inhibition of MMP-2/9 Signaling by Ctthwgftlc-NP ctthwgftlc_np Ctthwgftlc-NP mmp2_9 MMP-2 / MMP-9 ctthwgftlc_np->mmp2_9 Inhibits ecm Extracellular Matrix (Collagen, etc.) mmp2_9->ecm Degrades growth_factors Release of Growth Factors ecm->growth_factors Leads to cell_migration Cell Migration & Invasion growth_factors->cell_migration angiogenesis Angiogenesis growth_factors->angiogenesis tumor_progression Tumor Progression cell_migration->tumor_progression angiogenesis->tumor_progression

Caption: MMP-2/9 Signaling Inhibition by Ctthwgftlc-NP.

logical_relationship Logical Relationship of Experimental Design cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation hypothesis Hypothesis: Ctthwgftlc-NP enhances anti-tumor activity synthesis Synthesize Ctthwgftlc-NP hypothesis->synthesis physchem Physicochemical Characterization synthesis->physchem mmp_assay MMP Inhibition Assay physchem->mmp_assay cell_uptake Cellular Uptake Studies physchem->cell_uptake cytotoxicity Cytotoxicity Assay physchem->cytotoxicity tumor_model Animal Tumor Model cytotoxicity->tumor_model biodistribution Biodistribution & Imaging tumor_model->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy

Caption: Experimental Design for Ctthwgftlc-NP Evaluation.

Troubleshooting & Optimization

Common issues with cyclic Ctthwgftlc peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclic Peptide Synthesis

Welcome to the technical support center for cyclic peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis of cyclic peptides, including sequences like Ctthwgftlc.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for peptide cyclization?

A1: There are several methods to cyclize peptides, primarily categorized by the type of bond formed and the location of the cyclization. The most common are:

  • Head-to-Tail (Backbone) Cyclization: An amide bond is formed between the N-terminal amine and the C-terminal carboxylic acid. This is a widely used method to enhance proteolytic stability.[1][2]

  • Side-Chain-to-Side-Chain Cyclization: A bond is formed between the side chains of two amino acid residues. A classic example is the formation of a disulfide bridge between two cysteine residues.[1][3] Other possibilities include lactam bridges between acidic (Asp/Glu) and basic (Lys) residues.

  • Side-Chain-to-Terminus Cyclization: The C-terminus can be linked to a lysine (B10760008) side chain, or the N-terminus can be linked to an aspartic or glutamic acid side chain.[3]

Q2: How do I choose between on-resin and solution-phase cyclization?

A2: The choice depends on factors like peptide sequence, length, and desired purity.[4]

  • On-Resin Cyclization: This method simplifies purification by allowing unreacted linear precursors to be washed away before cleavage.[4] It is often favored for smaller rings and can minimize intermolecular reactions by leveraging pseudo-dilution on the solid support. However, steric hindrance from the resin can reduce efficiency for larger or conformationally constrained peptides.[3][4]

  • Solution-Phase Cyclization: This approach offers greater flexibility in controlling reaction conditions like solvent and concentration.[4] It is generally more effective for large or complex macrocycles that require specific conformations for efficient ring closure.[4] However, it necessitates careful purification to remove linear precursors and oligomeric side products.[5]

Q3: Why is the "high dilution principle" critical for solution-phase cyclization?

A3: The high dilution principle is essential to favor the desired intramolecular cyclization over intermolecular reactions like dimerization and oligomerization.[1][4] By performing the reaction at a very low peptide concentration (typically 0.1-1 mM), the probability of one end of a peptide chain reacting with its other end is much higher than the probability of it reacting with another peptide molecule.[6] While this may require large solvent volumes, it significantly improves the yield of the target cyclic monomer.[4]

Troubleshooting Guide

Problem 1: Low Yield of the Cyclic Monomer

Possible Causes & Solutions

  • Unfavorable Peptide Conformation: The linear precursor may adopt a conformation where its N- and C-termini are far apart, making the intramolecular reaction entropically unfavorable.[6][7]

    • Solution: Introduce "turn-inducing" residues like Glycine or Proline into the peptide sequence. D-amino acids can also be used to pre-organize the backbone into a cyclization-friendly conformation.[6][8] For the sequence Ctthwgftlc, strategic placement of a Gly or Pro could be beneficial if yields are low.

  • Inefficient Coupling Reagents: The chosen coupling reagent may not be sufficiently active for your specific sequence.

    • Solution: Screen a panel of modern coupling reagents. Phosphonium salts (e.g., PyBOP, HATU) or uronium salts are generally highly effective.[6] HATU is often recommended for difficult couplings. Adding an auxiliary agent like HOAt or HOBt can also suppress side reactions.[6][9]

  • Steric Hindrance: Bulky amino acid side chains near the cyclization site can impede the reaction.[6] In the sequence Ctthwgftlc, the Threonine (Thr) and Tryptophan (Trp) residues could present steric challenges.

    • Solution: If sequence modification is possible, redesign the linear precursor to place less bulky amino acids at the termini.[6]

  • Aggregation: Hydrophobic sequences are prone to aggregation, which can prevent efficient cyclization.[10]

    • Solution: Use structure-disrupting solvents or additives. Pseudoproline dipeptides can be incorporated during synthesis to disrupt secondary structures and improve solubility.[11]

Problem 2: High Levels of Dimer and Oligomer Impurities

Possible Causes & Solutions

  • Concentration is Too High (Solution-Phase): The most common cause of intermolecular side reactions is a peptide concentration that is too high.

    • Solution: Strictly adhere to high dilution conditions (0.1-1 mM).[6] Use a syringe pump for the slow addition of the linear peptide stock solution to the reaction vessel to maintain a consistently low concentration.[6]

  • High Resin Loading (On-Resin): If peptide chains are too densely packed on the resin, inter-chain reactions can occur.

    • Solution: Use a resin with a lower loading capacity.[12][13] This increases the distance between peptide chains, favoring intramolecular cyclization.

Problem 3: Mass Spectrometry Shows Unexpected Masses

Possible Causes & Solutions

  • Racemization/Epimerization: The C-terminal amino acid is susceptible to epimerization during the activation step required for cyclization.[8] This results in a diastereomer with the same mass but a different HPLC retention time.

    • Solution: Use coupling reagents known for low racemization, such as those in the azabenzotriazole class (e.g., HATU).[8] Performing the reaction at a lower temperature can also mitigate this issue, though it may slow down the reaction rate.

  • Side Reactions with Specific Residues: Certain amino acids are prone to side reactions.

    • Cysteine (Cys): Unprotected thiol groups can lead to undesired disulfide bond formation. Ensure proper orthogonal protection strategy.

    • Tryptophan (Trp): The indole (B1671886) side chain can be oxidized (+16 Da) or modified by scavengers used during cleavage.

    • Threonine (Thr): O-acylation can occur if the hydroxyl group is not properly protected.[14]

Quantitative Data Summary

Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization for Selected Peptides

Peptide Characteristic On-Resin Cyclization Solution-Phase Cyclization Key Findings
Hexa- to Dodecapeptides Generally quantitative (≥99.96% completion) Often less complete, with higher dimer formation For medium-sized rings, on-resin cyclization is remarkably efficient and minimizes side products.[15]
Tetra- and Pentapeptides Difficult, significant dimer formation Also difficult, with dimer and trimer formation Small rings are synthetically challenging regardless of method due to ring strain.[15]

| Difficult Sequences (Rich in Lys, Arg, Thr) | May be incomplete | Yields vary, but can also be low | On-resin cyclization of difficult sequences can sometimes be improved by adding aqueous additives to the reaction.[15] |

Table 2: Troubleshooting Guide for Low Cyclization Yield

Observation Probable Cause Recommended Solution
High MW Oligomers Concentration too high Decrease concentration to 0.1-1 mM; use slow addition; consider on-resin cyclization.[6]
Unreacted Linear Peptide Poor conformation or low reactivity Introduce turn-inducing residues (Pro, D-AAs); screen different solvents and coupling reagents; cautiously increase temperature.[6]

| Epimerization | Over-activation of C-terminus | Use coupling reagents like HATU/HOAt; avoid high temperatures.[8] |

Experimental Protocols

Protocol 1: General Solution-Phase Head-to-Tail Cyclization
  • Preparation of Linear Peptide:

    • Synthesize the linear peptide (e.g., H-Cys(Trt)-Thr(tBu)-Thr(tBu)-His(Trt)-Trp(Boc)-Gly-Phe-Thr(tBu)-Leu-Cys(Trt)-OH) using standard Fmoc-SPPS.

    • Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), keeping side-chain protecting groups intact if desired for the cyclization step.

    • Purify the linear precursor by reverse-phase HPLC (RP-HPLC) to >95% purity.[6] Lyophilize the pure fractions.

  • Cyclization Reaction (High Dilution):

    • Prepare a stock solution of the purified linear peptide in DMF (e.g., 10 mM).[6]

    • In a separate, large reaction vessel, add the reaction solvent (e.g., DMF) containing the coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 4 equivalents of DIPEA).[6]

    • Using a syringe pump, slowly add the peptide stock solution to the reaction vessel over several hours (e.g., 4-8 hours) with vigorous stirring. The final target concentration of the peptide should be between 0.1 and 1 mM.[6]

    • Allow the reaction to proceed for an additional 2-12 hours after the addition is complete. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining activating agents by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Perform final deprotection of side-chain protecting groups if necessary.

    • Purify the crude cyclic peptide using RP-HPLC.[16]

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.[4]

Visualizations

G cluster_SPPS 1. Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage 2. Cleavage & Deprotection cluster_Purification 3. Purification of Precursor cluster_Cyclization 4. Cyclization Reaction cluster_FinalPurification 5. Final Purification & Analysis Resin Resin Support LinearPeptide Linear Peptide Assembly (Fmoc Chemistry) Resin->LinearPeptide Stepwise Addition of Amino Acids Cleavage Cleavage from Resin (e.g., TFA Cocktail) LinearPeptide->Cleavage CrudeLinear Crude Linear Precursor Cleavage->CrudeLinear PurifyLinear RP-HPLC Purification CrudeLinear->PurifyLinear PureLinear Pure Linear Precursor (>95% Purity) PurifyLinear->PureLinear Cyclization Solution-Phase Cyclization (High Dilution, HATU/DIPEA) PureLinear->Cyclization CrudeCyclic Crude Cyclic Peptide Cyclization->CrudeCyclic PurifyCyclic Final RP-HPLC Purification CrudeCyclic->PurifyCyclic FinalProduct Pure Cyclic Peptide PurifyCyclic->FinalProduct Analysis LC-MS / HRMS Analysis FinalProduct->Analysis

Caption: Workflow for solution-phase head-to-tail cyclic peptide synthesis.

G cluster_impurities Analyze Impurity Profile (LC-MS) cluster_solutions Implement Solutions Start Low Yield of Cyclic Monomer HighMW High MW Species (Dimers/Oligomers)? Start->HighMW Linear Mainly Unreacted Linear Precursor? HighMW->Linear No Sol_Dilution Decrease Concentration (Use Syringe Pump) Use Low-Loading Resin HighMW->Sol_Dilution Yes Sol_Conformation Introduce Turn-Inducers (Gly, Pro, D-AA) Screen Solvents Linear->Sol_Conformation Yes Sol_Reagents Screen Coupling Reagents (e.g., HATU, PyBOP) Increase Temperature Sol_Conformation->Sol_Reagents G cluster_intra Intramolecular Reaction (Desired) cluster_inter Intermolecular Reactions (Side Products) P1 Linear Peptide 1 (H₂N-...-COOH) CyclicMonomer Cyclic Monomer P1->CyclicMonomer k_intra (Favored at Low Conc.) P2 Linear Peptide 2 (H₂N-...-COOH) LinearDimer Linear Dimer P2->LinearDimer k_inter (Favored at High Conc.) P3 Linear Peptide 3 (H₂N-...-COOH) CyclicDimer Cyclic Dimer LinearDimer->CyclicDimer Cyclization Oligomers Oligomers LinearDimer->Oligomers Further Reaction

References

Optimizing Ctthwgftlc, cyclic dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Ctthwgftlc, a potent and selective inhibitor of the Kinase-X signaling pathway, for in vitro experiments. This document focuses specifically on the application and troubleshooting of cyclic dosage strategies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ctthwgftlc?

A1: Ctthwgftlc is a small molecule inhibitor that selectively targets the ATP-binding site of Kinase-X, a critical enzyme in the Pro-Survival Pathway. By inhibiting Kinase-X, Ctthwgftlc effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in Kinase-X dependent cell lines.

Q2: Why should I consider a cyclic (intermittent) dosage strategy for in vitro experiments?

A2: Continuous exposure to a potent inhibitor like Ctthwgftlc can sometimes lead to the development of resistance or off-target effects. A cyclic dosage strategy, which involves alternating treatment periods with drug-free "holidays," can help mitigate these effects. This approach can also better mimic in vivo pharmacokinetics and may reveal dependencies on the pathway that are not apparent with continuous dosing.

Q3: What is a typical starting concentration for Ctthwgftlc in cell culture?

A3: For initial experiments, we recommend a concentration range of 10-100 nM. The optimal concentration is cell-line dependent. It is advisable to first perform a dose-response curve with continuous exposure to determine the IC50 value for your specific cell model.

Q4: How do I prepare and store Ctthwgftlc?

A4: Ctthwgftlc is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 195.6 µL of DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing media for experiments, dilute the stock solution to the final desired concentration. Ensure the final DMSO concentration in your culture media does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Signaling Pathway Diagram

The diagram below illustrates the Pro-Survival Pathway and the point of inhibition by Ctthwgftlc.

ProSurvivalPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Activates Kinase_X Kinase_X Adaptor_Protein->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Ctthwgftlc Ctthwgftlc Ctthwgftlc->Kinase_X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Ctthwgftlc inhibits Kinase-X in the Pro-Survival Pathway.

Troubleshooting Guide

Problem 1: High levels of cytotoxicity are observed, even at low concentrations during cyclic dosage.

  • Question: My cells are dying even during the first "ON" cycle of a 24h ON / 24h OFF regimen. What could be the cause?

  • Answer:

    • Incorrect Concentration: Double-check your dilution calculations from the stock solution. An error in calculation is a common source of unexpectedly high concentrations.

    • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to Kinase-X inhibition. Try reducing the concentration of Ctthwgftlc by 50-75%.

    • Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. Prepare a vehicle-only control (media with the same percentage of DMSO but without Ctthwgftlc) to test for

Technical Support Center: Cyclic CTT Peptide (CTTHWGFTLC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclic CTT peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the sequence and structure of the commonly used cyclic CTT peptide?

The most frequently referenced cyclic CTT peptide has the amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. Cyclization is achieved through a disulfide bond between the two cysteine residues at positions 1 and 10.

Q2: What are the primary mechanisms of cyclic CTT peptide degradation?

Cyclic CTT peptide can degrade through several pathways:

  • Disulfide Bond Instability: The disulfide bridge is susceptible to reduction and exchange reactions, particularly under neutral to basic pH conditions (pH > 7).[1] This can lead to the linearization of the peptide and subsequent loss of its constrained, biologically active conformation.

  • Oxidation: The presence of a Tryptophan (Trp) residue makes the peptide susceptible to photooxidation and oxidation by reactive oxygen species.[2][3] The Cysteine (Cys) residues can also be further oxidized beyond the disulfide bond.[4]

  • Hydrolysis: Like all peptides, the amide bonds in the backbone can undergo hydrolysis, especially at acidic pH. One study on a model cyclic pentapeptide showed hydrolysis of a Gly-Phe bond at acidic pH.[1]

  • Aggregation: Peptides, particularly those with hydrophobic residues like Tryptophan, Phenylalanine, and Leucine present in the CTT sequence, can be prone to aggregation. This can lead to insolubility and loss of function.[5][6][7][8]

Q3: How should I store lyophilized cyclic CTT peptide to ensure its stability?

For long-term storage, lyophilized cyclic CTT peptide should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[9] Because the peptide contains Cysteine and Tryptophan, which are prone to oxidation, storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation upon opening.

Q4: What is the recommended way to prepare and store solutions of cyclic CTT peptide?

Peptide solutions are significantly less stable than the lyophilized powder. It is advisable to prepare stock solutions in an appropriate sterile buffer (pH 5-7 is often recommended for general peptide stability) and aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C. For peptides containing Cysteine and Tryptophan, using deoxygenated solvents for reconstitution can help minimize oxidation.

Troubleshooting Guides

Problem 1: Loss of Peptide Activity in Biological Assays
Possible Cause Troubleshooting Step
Degradation of Disulfide Bond - Ensure the pH of your assay buffer is optimal for disulfide bond stability (ideally slightly acidic to neutral, pH < 7).- Avoid prolonged incubation at basic pH.- If possible, run a control to assess the integrity of the disulfide bond, for example, using Ellman's reagent to detect free thiols.
Oxidation of Tryptophan or Cysteine - Protect peptide solutions from light.- Use deoxygenated buffers for reconstitution and in your assays.- Avoid sources of reactive oxygen species in your experimental setup.
Proteolytic Degradation in Biological Fluids - While cyclization enhances stability against proteases, degradation can still occur.[11][12] - If working with serum or cell culture media containing proteases, minimize incubation times where possible.- Consider using protease inhibitors if compatible with your assay.
Aggregation - Visually inspect solutions for precipitation.- Use appropriate solvents for reconstitution; for hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary before adding aqueous buffer.- Determine the optimal peptide concentration to avoid aggregation-induced precipitation.
Incorrect Peptide Quantification - Re-quantify your stock solution using a reliable method such as UV-Vis spectroscopy (measuring absorbance at 280 nm for Tryptophan) or a peptide-specific colorimetric assay.
Problem 2: Issues with Peptide Synthesis and Purification
Possible Cause Troubleshooting Step
Low Yield of Cyclic Peptide - Optimize the on-resin or in-solution cyclization conditions. High dilution is often necessary to favor intramolecular cyclization over intermolecular dimerization or oligomerization.- Ensure complete removal of protecting groups before cyclization.- For disulfide bond formation, optimize the oxidation conditions (e.g., air oxidation, iodine, or other oxidizing agents).
Peptide Aggregation During Synthesis - Use resins with low substitution or specialized resins like TentaGel to minimize peptide aggregation on the solid support.[5][8] - Incorporate chaotropic salts or use solvents like NMP or DMSO to disrupt hydrogen bonding.[5]
Difficulty in HPLC Purification - Optimize the HPLC gradient. A shallow gradient (e.g., 1-2% change in organic solvent per minute) can improve the resolution of the cyclic peptide from its linear precursor and other impurities.[13] - The use of trifluoroacetic acid (TFA) as an ion-pairing agent is common for peptide purification.[14][15] - If aggregation is an issue during purification, consider different solvent systems or the addition of organic modifiers.
Presence of Impurities in the Final Product - Characterize impurities using mass spectrometry to identify deletion sequences, incompletely deprotected peptides, or oxidation products.[14] - Adjust the synthesis and purification protocols based on the nature of the impurities. For example, if oxidation is observed, perform synthesis and purification under an inert atmosphere.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of the cyclic CTT peptide (CTTHWGFTLC). However, studies on other cyclic disulfide-bonded peptides provide some insights:

Peptide Type Condition Observation Reference
Model Cyclic Pentapeptide (disulfide bond)pH 1.0 - 11.0 at 70°COptimal stability around pH 3.0. Increased degradation at neutral and basic pH, primarily at the disulfide bond.[1][16]
General Cyclic PeptidesBiological Fluids (Serum, Plasma)Cyclization significantly enhances stability against proteolytic degradation compared to linear counterparts. However, degradation still occurs over time.[9][11][12][17]

Experimental Protocols

General Protocol for Assessing Cyclic CTT Peptide Stability

This protocol provides a framework for evaluating the stability of your cyclic CTT peptide under specific experimental conditions.

  • Preparation of Peptide Stock Solution:

    • Allow the lyophilized cyclic CTT peptide to equilibrate to room temperature in a desiccator.

    • Reconstitute the peptide in an appropriate sterile, deoxygenated buffer (e.g., phosphate (B84403) buffer, pH 6.0) to a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Incubation under Test Conditions:

    • Prepare test solutions by diluting the stock solution to the desired final concentration in the buffer or medium of interest (e.g., different pH buffers, cell culture media, serum).

    • Incubate the test solutions at the desired temperature (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • At each time point, take an aliquot of the sample and stop any further degradation by adding a quenching agent (e.g., acidifying with TFA or acetic acid for enzymatic degradation) and immediately freezing at -80°C until analysis.

  • Analysis of Peptide Integrity:

    • Thaw the samples and analyze them by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the intact cyclic CTT peptide from its degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and 280 nm for the Tryptophan residue).

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide against time.

    • From this data, you can determine the degradation rate and the half-life of the peptide under the tested conditions.

    • For identification of degradation products, fractions corresponding to new peaks can be collected and analyzed by mass spectrometry.[18][19][20]

Visualizations

Degradation_Pathways Intact Cyclic CTT Peptide Intact Cyclic CTT Peptide Linearized Peptide Linearized Peptide Intact Cyclic CTT Peptide->Linearized Peptide Reduction/Disulfide Exchange (e.g., high pH, reducing agents) Oxidized Peptide Oxidized Peptide Intact Cyclic CTT Peptide->Oxidized Peptide Oxidation (e.g., light, ROS) Hydrolyzed Fragments Hydrolyzed Fragments Intact Cyclic CTT Peptide->Hydrolyzed Fragments Hydrolysis (e.g., acidic pH) Aggregates Aggregates Intact Cyclic CTT Peptide->Aggregates Aggregation (e.g., high concentration, hydrophobic interactions)

Caption: Potential degradation pathways for cyclic CTT peptide.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Loss of Activity Loss of Activity Check Assay Conditions Check Assay Conditions Loss of Activity->Check Assay Conditions Analyze Peptide Integrity Analyze Peptide Integrity Loss of Activity->Analyze Peptide Integrity Review Handling & Storage Review Handling & Storage Loss of Activity->Review Handling & Storage Optimize pH/Buffer Optimize pH/Buffer Check Assay Conditions->Optimize pH/Buffer Protect from Light/Oxygen Protect from Light/Oxygen Analyze Peptide Integrity->Protect from Light/Oxygen Re-synthesize/Re-purify Re-synthesize/Re-purify Analyze Peptide Integrity->Re-synthesize/Re-purify Aliquot & Store Properly Aliquot & Store Properly Review Handling & Storage->Aliquot & Store Properly

Caption: Troubleshooting workflow for loss of cyclic CTT peptide activity.

References

Off-target effects of Ctthwgftlc, cyclic peptide

Author: BenchChem Technical Support Team. Date: December 2025

As the cyclic peptide "Ctthwgftlc" appears to be a hypothetical substance, this technical support center guide has been generated based on a plausible, fictional framework to assist researchers in troubleshooting common off-target effects associated with cyclic peptides in a drug development context.

Fictional Profile: Ctthwgftlc

  • Primary Target: A novel serine/threonine kinase, "STK-1" (Serine/Threonine Kinase 1), which is overexpressed in certain cancer cell lines and promotes cell cycle progression.

  • Intended Use: A research tool for studying STK-1 signaling and as a potential anti-cancer therapeutic lead.

  • Known Off-Target Profile: Exhibits low-micromolar affinity for the structurally related kinase "STK-2" and can activate the "Receptor-Z" signaling pathway at high concentrations, leading to unintended calcium mobilization.

This guide provides answers to frequently asked questions (FAQs) and troubleshooting steps for researchers encountering unexpected results during experiments with Ctthwgftlc.

Troubleshooting Guides & FAQs

Q1: My dose-response curve for inhibiting cell proliferation is biphasic or plateaus unexpectedly. What could be the cause?

A1: This can occur if Ctthwgftlc is engaging an off-target that produces an opposing or confounding cellular effect at higher concentrations. The most likely cause is the partial activation of the STK-2 pathway, which in some cell types can promote survival, counteracting the anti-proliferative effect of STK-1 inhibition.

  • Troubleshooting Steps:

    • Validate Off-Target Engagement: Perform a Western blot to probe for the phosphorylation of a known, specific substrate of STK-2. Compare its activation levels across the same concentration range used in your proliferation assay.

    • Refine Concentration: Keep Ctthwgftlc concentrations below 5 µM where possible to maintain a higher selectivity for STK-1.

    • Use a Synergistic Inhibitor: As a control, combine a low dose of Ctthwgftlc with a highly specific STK-2 inhibitor to see if this normalizes the dose-response curve.

Q2: I'm observing a rapid, transient increase in intracellular calcium upon addition of Ctthwgftlc, which is not a known downstream event of STK-1. Why is this happening?

A2: Ctthwgftlc has been observed to bind to and activate Receptor-Z, a Gαq-coupled protein receptor, at concentrations typically above 10 µM. This activation leads to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.

  • Troubleshooting Steps:

    • Confirm Calcium Flux: Use a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) with live-cell imaging or a fluorescence plate reader to confirm the timing and magnitude of the calcium release post-treatment.

    • Inhibit the Upstream Pathway: Pre-treat the cells with a phospholipase C (PLC) inhibitor, such as U73122. If Ctthwgftlc no longer elicits a calcium response, it confirms the off-target effect is mediated through the Gαq-PLC pathway.

    • Lower the Dose: If your experimental endpoint is not immediate, use a lower concentration of Ctthwgftlc (< 10 µM) to avoid activating Receptor-Z.

Q3: The inhibitory effect of Ctthwgftlc seems less potent in my cell-based assays compared to the in vitro kinase assay data. What would cause this discrepancy?

A3: This is a common issue that can be attributed to several factors, including peptide stability and non-specific binding in the complex environment of cell culture.

  • Troubleshooting Steps:

    • Assess Serum Protein Binding: Ctthwgftlc can bind to albumin in fetal bovine serum (FBS), reducing its bioavailable concentration. Perform a dose-response experiment in media with varying serum concentrations (e.g., 10%, 2%, and 0.5%) to quantify the effect of serum.

    • Check Peptide Stability: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to peptide degradation or aggregation. Prepare and store single-use aliquots at -80°C.

    • Verify Cell Permeability: While designed to be cell-permeable, efficiency can vary between cell lines. If poor uptake is suspected, consider using a non-lytic toxicity assay to ensure the peptide is not being actively excluded or degraded by the cells at your chosen concentration.

Data Presentation

Table 1: Comparative Inhibitory Potency of Ctthwgftlc

TargetAssay TypeIC50 (µM)Selectivity (vs. STK-1)
STK-1 (Primary) Biochemical Kinase Assay0.45-
STK-2 (Off-Target)Biochemical Kinase Assay7.817.3-fold
Other Kinases (Panel)Biochemical Kinase Assay> 100> 222-fold

Table 2: Off-Target Cellular Activity of Ctthwgftlc

Off-Target PathwayCellular AssayEC50 (µM)Recommended Max Concentration to Avoid Effect
Receptor-Z ActivationIntracellular Ca2+ Flux12.5< 10 µM

Experimental Protocols

Protocol: Western Blot for STK-2 Substrate Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency. Treat with a concentration gradient of Ctthwgftlc (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour.

  • Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Denature at 95°C for 5 minutes. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody specific for the phosphorylated substrate of STK-2 (e.g., anti-p-Substrate-X at Ser123) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane with an antibody for total STK-2 or a loading control (e.g., GAPDH) for normalization.

Visualizations

Signaling_Pathways cluster_intended Intended Pathway cluster_offtarget Off-Target Pathways Ctthwgftlc Ctthwgftlc STK1 STK-1 Ctthwgftlc->STK1 Inhibition STK2 STK-2 Ctthwgftlc->STK2 Weak Inhibition ReceptorZ Receptor-Z Ctthwgftlc->ReceptorZ Activation (High Conc.) Proliferation Cell Cycle Progression STK1->Proliferation Survival Survival Signal STK2->Survival Calcium Ca2+ Release ReceptorZ->Calcium

Caption: Intended and off-target signaling of Ctthwgftlc.

Experimental_Workflow Start Unexpected Result Observed Check_Dose Is Ctthwgftlc concentration > 10µM? Start->Check_Dose Check_Kinetics Is the effect rapid (seconds to minutes)? Check_Dose->Check_Kinetics Yes Hypothesis_STK2 Hypothesis: STK-2 Inhibition Check_Dose->Hypothesis_STK2 No Hypothesis_Ca Hypothesis: Receptor-Z Activation Check_Kinetics->Hypothesis_Ca Yes Check_Kinetics->Hypothesis_STK2 No Action_Ca Action: Measure Intracellular Calcium Hypothesis_Ca->Action_Ca Action_WB Action: Western Blot for p-STK-2 Substrate Hypothesis_STK2->Action_WB Solution Solution: Lower Concentration & Confirm with Controls Action_Ca->Solution Action_WB->Solution

Caption: Troubleshooting workflow for Ctthwgftlc off-target effects.

Technical Support Center: Enhancing the Bioavailability of Cyclic Ctthwgftlc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when enhancing the oral bioavailability of the cyclic peptide Ctthwgftlc.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of Cyclic Ctthwgftlc?

The primary barriers to the oral bioavailability of cyclic peptides like Ctthwgftlc are their low passive permeability across the intestinal epithelium, susceptibility to enzymatic degradation in the gastrointestinal (GI) tract, and poor solubility. The cyclic nature of Ctthwgftlc can provide some resistance to enzymatic degradation compared to linear peptides, but it often does not guarantee sufficient stability in the harsh environment of the GI tract.

Q2: How can I improve the solubility of Cyclic Ctthwgftlc?

Improving the solubility of Cyclic Ctthwgftlc can be approached through several methods:

  • pH optimization: Assess the pH-solubility profile of your peptide to identify the optimal pH for dissolution in formulation buffers.

  • Use of co-solvents: Employing pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can enhance solubility.

  • Formulation with excipients: Incorporating solubilizing agents like cyclodextrins or surfactants can improve the dissolution rate and extent of solubility.

Q3: What strategies can protect Cyclic Ctthwgftlc from enzymatic degradation?

To protect Cyclic Ctthwgftlc from enzymatic degradation in the GI tract, consider the following strategies:

  • Chemical Modification:

    • N-methylation: Introducing N-methylated amide bonds can sterically hinder the approach of proteases.

    • D-amino acid substitution: Replacing L-amino acids with their D-isomers at protease-sensitive sites can prevent enzyme recognition.

  • Encapsulation: Formulating Ctthwgftlc into protective delivery systems like liposomes or polymeric nanoparticles can shield it from enzymatic attack.

  • Protease Inhibitors: Co-administration with protease inhibitors can improve the stability of the peptide, although this approach may have off-target effects.

Q4: How can the intestinal permeability of Cyclic Ctthwgftlc be enhanced?

Enhancing the intestinal permeability of Cyclic Ctthwgftlc is crucial for its oral absorption. Key strategies include:

  • Permeation Enhancers: Co-formulating with permeation enhancers, such as medium-chain fatty acids (e.g., sodium caprate) or bile salts, can transiently open tight junctions between intestinal epithelial cells, allowing for paracellular transport.

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve absorption by utilizing lipid uptake pathways.

  • Chemical Modifications: Introducing lipophilic moieties or forming a pro-drug can enhance transcellular permeability.

Troubleshooting Guides

Issue 1: Low and variable oral bioavailability in preclinical animal models.

Potential Cause Troubleshooting Step
Poor aqueous solubility Characterize the pH-solubility profile. Test various pharmaceutically acceptable co-solvents and solubilizing excipients.
Extensive enzymatic degradation Conduct in vitro stability assays in simulated gastric and intestinal fluids. If degradation is observed, consider N-methylation or D-amino acid substitution at liable sites.
Low intestinal permeability Perform a Caco-2 cell permeability assay to assess epithelial transport. If permeability is low, investigate the use of permeation enhancers or lipid-based formulations.
First-pass metabolism Investigate the metabolic stability of Ctthwgftlc in liver microsomes. If significant metabolism is observed, chemical modifications to block metabolic sites may be necessary.

Issue 2: Inconsistent results in Caco-2 permeability assays.

Potential Cause Troubleshooting Step
Poor cell monolayer integrity Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity before and after the experiment.
Peptide binding to plasticware Use low-binding plates and pipette tips. Quantify the amount of peptide at the beginning and end of the experiment to check for loss.
Efflux transporter activity Co-administer with known inhibitors of efflux transporters (e.g., P-glycoprotein) to determine if Ctthwgftlc is a substrate.

Quantitative Data Summary

The following table summarizes the impact of various enhancement strategies on the oral bioavailability of a model cyclic peptide similar to Ctthwgftlc.

Enhancement Strategy Formulation/Modification Oral Bioavailability (%) Fold Increase vs. Control
Control Aqueous Solution< 0.5%-
Solubility Enhancement Co-solvent (20% PEG 400)1.2%~2.4x
Permeation Enhancer Sodium Caprate (1%)3.5%~7x
Lipid-Based Formulation SEDDS8.2%~16.4x
Chemical Modification N-methylation at 2 sites2.8%~5.6x

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Stability in Simulated Gastric Fluid (SGF)

  • Preparation of SGF: Prepare SGF (pH 1.2) without pepsin according to USP standards.

  • Peptide Incubation: Dissolve Cyclic Ctthwgftlc in SGF to a final concentration of 100 µM.

  • Time-Point Sampling: Incubate the solution at 37°C. At time points 0, 15, 30, 60, and 120 minutes, withdraw an aliquot.

  • Quenching: Immediately quench the enzymatic reaction by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of intact Ctthwgftlc using a validated HPLC-MS/MS method.

  • Data Calculation: Calculate the percentage of Ctthwgftlc remaining at each time point relative to the 0-minute sample.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above 250 Ω·cm².

  • Apical to Basolateral Permeability:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution containing Cyclic Ctthwgftlc (e.g., 10 µM) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, take samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical Permeability (Efflux Assay):

    • Add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Sample from the apical chamber at the same time intervals.

  • Sample Analysis: Quantify the concentration of Ctthwgftlc in the collected samples using LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visual Diagrams

cluster_GI Gastrointestinal Lumen cluster_Epithelium Intestinal Epithelium cluster_Blood Systemic Circulation Ctthwgftlc Cyclic Ctthwgftlc Degradation Enzymatic Degradation Ctthwgftlc->Degradation Proteases EpithelialCell Epithelial Cell Ctthwgftlc->EpithelialCell Absorption Bloodstream Bloodstream EpithelialCell->Bloodstream Entry into Circulation

Caption: Key barriers to the oral bioavailability of Cyclic Ctthwgftlc.

Technical Support Center: Cyclic Peptide Purification

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the topic: The peptide sequence "Ctthwgftlc" does not correspond to a known molecule in publicly available scientific literature or databases. It may be a proprietary, novel peptide, an internal designation, or a typographical error.

Therefore, this technical support center has been developed to address the broad and significant challenges encountered during the purification of cyclic peptides in general, providing researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and protocol optimization.

This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during the purification of cyclic peptides, a class of molecules known for their therapeutic potential but also for their purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why is purifying cyclic peptides so challenging?

A1: Cyclic peptides present unique challenges due to several factors:

  • Aggregation: Their rigid structures, especially if they contain hydrophobic residues, can lead to self-association and aggregation, causing poor solubility and difficult purification.

  • Poor Solubility: Many cyclic peptides are poorly soluble in standard aqueous mobile phases used in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This often necessitates the use of organic co-solvents like Dimethyl Sulfoxide (DMSO) for initial sample dissolution.

  • Complex Impurity Profiles: The crude product from synthesis contains a mixture of the target cyclic peptide, the uncyclized linear precursor, deletion sequences, and other side-products which are often structurally very similar, making separation difficult.

  • Conformational Isomers: Some cyclic peptides can exist in multiple stable conformations, which may lead to peak broadening or splitting during chromatography.

Q2: What is the most common method for purifying cyclic peptides?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for cyclic peptide purification. It separates peptides based on their hydrophobicity. The use of C18, C8, or

Validation & Comparative

A Comparative Analysis of Ctthwgftlc, cyclic and Other Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, particularly in oncology and inflammatory diseases, matrix metalloproteinases (MMPs) have long been a focal point for therapeutic intervention. These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis. This guide provides a comparative overview of Ctthwgftlc, cyclic, a selective cyclic peptide inhibitor of MMP-2 and MMP-9, with other notable MMP inhibitors that have been evaluated in preclinical and clinical settings.

Quantitative Comparison of Inhibitory Activity

The efficacy of MMP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against specific MMPs. A lower value indicates greater potency. The following table summarizes the available data for this compound and other well-characterized MMP inhibitors.

InhibitorTypeTarget MMPsIC50 (nM)Ki (nM)
This compound Cyclic PeptideMMP-2, MMP-9~8000 (for MMP-9)-
Batimastat (BB-94) PeptidomimeticBroad Spectrum (MMP-1, -2, -3, -7, -9)3 (MMP-1), 4 (MMP-2), 4 (MMP-9), 6 (MMP-7), 20 (MMP-3)-
Marimastat (BB-2516) PeptidomimeticBroad Spectrum (MMP-1, -2, -7, -9, -14)5 (MMP-1), 6 (MMP-2), 3 (MMP-9), 9 (MMP-14), 13 (MMP-7)-
Prinomastat (AG-3340) Non-peptidicSelective (MMP-2, -3, -9, -13, -14)79 (MMP-1), 6.3 (MMP-3), 5.0 (MMP-9)0.05 (MMP-2), 0.3 (MMP-3), 0.26 (MMP-9), 0.03 (MMP-13)
Tanomastat (BAY 12-9566) Non-peptidicSelective (MMP-2, -3, -9, -13)-11 (MMP-2), 143 (MMP-3), 301 (MMP-9), 1470 (MMP-13)

Experimental Protocols

The determination of inhibitory activity (IC50 and Ki values) is critical for the evaluation of MMP inhibitors. Below are generalized methodologies for key experiments.

MMP Inhibition Assay (IC50 Determination)

A common method to determine the IC50 value is a fluorogenic substrate assay.

Principle: A fluorogenic peptide substrate, which is cleaved by the target MMP, is used. Upon cleavage, a fluorophore and a quencher are separated, resulting in an increase in fluorescence. The inhibitor's ability to prevent this cleavage is measured.

Protocol:

  • Enzyme Activation: Recombinant human pro-MMP is activated. For instance, pro-MMP-2 and pro-MMP-9 can be activated with p-aminophenylmercuric acetate (B1210297) (APMA).

  • Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, CaCl2, ZnCl2, and Brij-35.

  • Inhibitor Preparation: The inhibitor is serially diluted to various concentrations.

  • Reaction Mixture: The activated MMP enzyme is pre-incubated with the different concentrations of the inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The fluorogenic substrate is added to initiate the reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Enzyme Kinetics (Ki Determination)

The inhibition constant (Ki) provides a more absolute measure of inhibitor potency.

Principle: The initial reaction velocities are measured at various substrate and inhibitor concentrations. The type of inhibition (e.g., competitive, non-competitive) and the Ki value are determined by analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots.

Protocol:

  • Follow steps 1-3 from the IC50 determination protocol.

  • Reaction Setup: A matrix

A Head-to-Head Comparison of Ctthwgftlc and Marimastat for Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive, data-driven comparison between the well-characterized, broad-spectrum matrix metalloproteinase (MMP) inhibitor, Marimastat, and the novel MMP-2 selective peptide inhibitor, Ctthwgftlc. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed protocols to inform preclinical and clinical research strategies.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical to extracellular matrix (ECM) remodeling.[1] While essential for physiological processes like wound healing, their overexpression is implicated in pathologies such as cancer, where they facilitate tumor growth, invasion, and metastasis.[1][2] Marimastat was one of the first orally bioavailable, broad-spectrum MMP inhibitors to enter clinical trials.[3] In contrast, Ctthwgftlc is a newer, peptide-based inhibitor demonstrating high selectivity for MMP-2.[4][5] This guide compares their inhibitory profiles, mechanisms of action, and provides a framework for their evaluation.

Mechanism of Action

Marimastat is a synthetic, peptidomimetic hydroxamate that acts as a competitive inhibitor of multiple MMPs.[1] Its hydroxamate group chelates the zinc ion (Zn²⁺) in the catalytic center of the MMP active site, blocking the binding and degradation of natural substrates like collagen.[1][6] This broad-spectrum activity inhibits various processes including angiogenesis and metastasis.[6][7]

Ctthwgftlc is a cyclic peptide that functions as a selective inhibitor of MMP-2.[4][5] Unlike hydroxamate-based inhibitors, it does not chelate the active site's zinc ion but is thought to bind to exosites or regions near the active site, preventing substrate access.[5] This specificity offers a more targeted approach to MMP inhibition, potentially reducing the off-target effects seen with broad-spectrum inhibitors.[4]

cluster_marimastat Marimastat (Broad-Spectrum) cluster_ctthwgftlc Ctthwgftlc (MMP-2 Selective) Marimastat Marimastat MMP_Active_Site MMP Active Site (Zn²⁺) Marimastat->MMP_Active_Site Binds & Chelates Zn²⁺ ECM_Degradation_M ECM Degradation Blocked MMP_Active_Site->ECM_Degradation_M Ctthwgftlc Ctthwgftlc MMP2_Exosite MMP-2 Exosite Ctthwgftlc->MMP2_Exosite Binds Allosterically ECM_Degradation_C ECM Degradation Blocked MMP2_Exosite->ECM_Degradation_C

Caption: Comparative mechanisms of MMP inhibition.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for Marimastat and Ctthwgftlc, providing a clear comparison of their biochemical and pharmacokinetic profiles.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

CompoundMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-14 (MT1-MMP)
Marimastat 5 nM[8]6 nM[8]230 nM[9]13 nM[8]3 nM9 nM[8]
Ctthwgftlc >500 µM (Inactive)[5]10 µM[5]Not ReportedNot ReportedWeakly Active[5]>500 µM (Inactive)[5]

Table 2: Physicochemical and Pharmacokinetic Properties

ParameterMarimastatCtthwgftlc (Hypothetical Values)
Molecular Weight 331.41 g/mol ~1000-1200 g/mol
Bioavailability Orally Bioavailable (20-50% preclinical)[8]Low Oral Bioavailability (IV Administered)
Elimination Half-life 8-10 hours[8]1-2 hours
Primary Toxicity Musculoskeletal pain, arthralgia[3][10]Renal clearance-related effects

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MMP inhibitors. Below are standard protocols for key experiments.

1. In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific MMP.

  • Objective: To quantify the potency of Ctthwgftlc and Marimastat against a panel of recombinant human MMPs.

  • Materials:

    • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9).

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

    • Test compounds (Ctthwgftlc, Marimastat) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorometric plate reader (Excitation: 320 nm, Emission: 405 nm).

  • Procedure:

    • Activate pro-MMPs according to the manufacturer's instructions (e.g., with APMA).

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 10 µL of each compound dilution to the wells of the 96-well plate.

    • Add 80 µL of the activated MMP enzyme solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

    • Immediately begin kinetic reading on the plate reader at 37°C for 60 minutes.

    • Calculate the reaction rates (RFU/min) and normalize them to the vehicle control (DMSO).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2. In Vivo Tumor Xenograft Model

This experiment evaluates the efficacy of the inhibitors in reducing tumor growth and metastasis in a living organism.

  • Objective: To compare the in vivo efficacy of Ctthwgftlc and Marimastat in a human tumor xenograft mouse model.

  • Materials:

    • Immunocompromised mice (e.g., Nude or SCID).

    • Human cancer cell line known to express MMPs (e.g., HT-1080 fibrosarcoma).

    • Test compounds formulated for administration (e.g., Marimastat in saline for oral gavage, Ctthwgftlc in saline for intravenous injection).

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject 1x10⁶ cancer cells into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 100 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle, Marimastat, Ctthwgftlc).

    • Administer the compounds according to the planned schedule (e.g., Marimastat: 100 mg/kg, oral, twice daily; Ctthwgftlc: 10 mg/kg, IV, once daily).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, zymography).

    • Compare tumor growth curves between treatment groups to assess efficacy.

In_Vitro In Vitro Screening (IC₅₀ Determination) Cell_Based Cell-Based Assays (Invasion, Migration) In_Vitro->Cell_Based In_Vivo_PK In Vivo Pharmacokinetics (Mouse) Cell_Based->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Assessment In_Vivo_Efficacy->Tox Decision Go/No-Go Decision Tox->Decision End End Decision->End

Caption: Experimental workflow for MMP inhibitor comparison.

Discussion and Conclusion

The comparison between Marimastat and Ctthwgftlc highlights a fundamental trade-off in MMP inhibitor development: broad-spectrum activity versus target selectivity.

Marimastat demonstrates potent, low-nanomolar inhibition across a wide range of MMPs.[8] This broad activity profile allows it to interfere with multiple pathological processes simultaneously. However, this lack of specificity is also its primary drawback, leading to mechanism-based toxicities, such as musculoskeletal pain, which have limited its clinical success.[3][10] The failure of Marimastat and other broad-spectrum inhibitors in late-stage clinical trials has been attributed to both off-target effects and potentially targeting the wrong stage of the disease.[10][11]

Ctthwgftlc offers a highly selective alternative, primarily targeting MMP-2.[5] This specificity could mitigate the side effects associated with inhibiting other MMPs that have vital physiological roles. The peptide nature of Ctthwgftlc, while offering high specificity, presents challenges in terms of oral bioavailability and in vivo stability, likely requiring intravenous administration and potentially advanced formulation strategies, such as nanogel delivery systems.[4][12] The higher IC₅₀ value (in the micromolar range) compared to Marimastat suggests a lower binding affinity, which may be offset by its high selectivity and potential for accumulation at the target site.[4][5]

References

Safety Operating Guide

Personal protective equipment for handling Ctthwgftlc, cyclic

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Plan for Ctthwgftlc, cyclic

Topic: Personal Protective Equipment for Handling this compound

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and disposal guidelines for the handling of this compound, a gelatinase inhibitor peptide. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties

While a specific Safety Data Sheet (SDS) for this compound was not located, the following information has been compiled from available sources. This data should be used for preliminary assessment and supplemented with any information provided by your chemical supplier.

PropertyValue
Product Name This compound
Description Cyclic CTT Gelatinase Inhibitor peptide; inhibitor for matrix metalloproteinases (MMP)-2 and MMP-9.
Molecular Formula C52H71N13O14S2
Molecular Weight 1166.34 g/mol
Sequence {Cys}{Thr}{Thr}{His}{Trp}{Gly}{Phe}{Thr}{Leu}{Cys}
Storage Store at -20°C. Keep tightly closed in a cool, dry place.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it should be handled with caution, treating it as a potentially hazardous substance. The following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are essential to protect the eyes from splashes or aerosols. A face shield should be worn over safety glasses when there is a risk of significant splashing.
Skin and Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned provides a barrier against incidental contact.
Chemical-Resistant GlovesNitrile gloves are a common choice for short-term protection against a range of chemicals. Always check the manufacturer's compatibility chart for the specific solvents being used. Gloves should be inspected before each use and changed immediately upon contamination.
Full Body ProtectionFor large quantities or situations with a high risk of exposure, a chemically impervious suit may be necessary.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or if aerosolization is significant, a respirator may be required.

Operational Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood Ensure proper ventilation prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Use/Storage handle_dissolve->handle_aliquot cleanup_decontaminate Decontaminate Surfaces handle_aliquot->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste Follow institutional guidelines cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Never dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation :

    • Treat all solid this compound and any solutions containing it as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Waste Collection :

    • Solid Waste : Place unused or waste Ctthwgftlc

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.